Catharanthine Tartrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C25H30N2O8 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1 |
InChI-Schlüssel |
JYBKPXVXYJDIFX-QFUJWSNYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Catharanthine Tartrate Biosynthesis Pathway in Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of catharanthine (B190766), a critical precursor to the anticancer drugs vinblastine (B1199706) and vincristine (B1662923), within the medicinal plant Catharanthus roseus. Catharanthine is a prominent member of the terpenoid indole (B1671886) alkaloid (TIA) family. This document details the intricate biosynthetic pathway, from primary precursors to the final assembly of catharanthine. It includes a thorough examination of the key enzymes involved, their genetic regulation, and available quantitative data on metabolite concentrations and enzyme kinetics. Furthermore, this guide furnishes detailed experimental protocols for the analysis of pathway intermediates and the characterization of enzymatic activities, alongside visual representations of the pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic network. This resource is intended to support researchers, scientists, and drug development professionals in their efforts to elucidate and engineer the TIA pathway for enhanced production of these valuable pharmaceutical compounds.
Introduction
Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, the bisindole alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents used in the treatment of various cancers. However, their exceedingly low concentrations in the plant present a major challenge for their sustainable and cost-effective production.
Vinblastine and vincristine are formed through the coupling of two monomeric precursors: vindoline (B23647) and catharanthine. The biosynthesis of catharanthine, an iboga-type alkaloid, is a complex, multi-step process that is spatially and temporally regulated within the plant. Understanding the intricacies of the catharanthine biosynthesis pathway is paramount for developing metabolic engineering strategies aimed at increasing its production, and consequently, the supply of vital anticancer drugs.
This guide provides an in-depth exploration of the catharanthine tartrate biosynthesis pathway, consolidating current knowledge on the enzymatic steps, regulatory mechanisms, and analytical methodologies.
The Catharanthine Biosynthesis Pathway
The biosynthesis of catharanthine is a specialized branch of the broader TIA pathway, which originates from the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways.
Upstream Pathways: Synthesis of Precursors
The journey to catharanthine begins with the formation of two primary precursors:
-
Tryptamine (B22526): Derived from the amino acid tryptophan, which is a product of the shikimate pathway . The decarboxylation of tryptophan to tryptamine is catalyzed by the enzyme tryptophan decarboxylase (TDC) .
-
Secologanin (B1681713): A monoterpenoid seco-iridoid, is synthesized from geranyl pyrophosphate (GPP) via the MEP pathway . A series of enzymatic reactions involving geraniol (B1671447) 10-hydroxylase (G10H) and secologanin synthase (SLS) leads to the formation of secologanin.
The Central Intermediate: Strictosidine (B192452)
The first committed step in TIA biosynthesis is the condensation of tryptamine and secologanin to form strictosidine . This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR) . Strictosidine serves as the universal precursor for all TIAs in C. roseus.
The Catharanthine Branch: From Strictosidine to Catharanthine
The pathway from strictosidine to catharanthine involves a series of complex enzymatic transformations. The key steps are outlined below:
-
Deglycosylation of Strictosidine: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.
-
Formation of Geissoschizine: The unstable strictosidine aglycone is converted to geissoschizine . This is a critical branch point in the TIA pathway.
-
Oxidation of Geissoschizine: Geissoschizine oxidase (GO) , a cytochrome P450 enzyme, oxidizes geissoschizine.[1]
-
Formation of Stemmadenine (B1243487): The product of GO is further processed to form stemmadenine .
-
Acetylation of Stemmadenine: Stemmadenine O-acetyltransferase (SAT) catalyzes the acetylation of stemmadenine to produce O-acetylstemmadenine .[2]
-
Cyclization to Catharanthine: The final step is the cyclization of an intermediate derived from O-acetylstemmadenine to form catharanthine , a reaction catalyzed by catharanthine synthase (CS) .[3][4]
The following diagram illustrates the core biosynthetic pathway leading to catharanthine.
Caption: The biosynthesis pathway of catharanthine in Catharanthus roseus.
Quantitative Data
Quantitative understanding of the catharanthine biosynthesis pathway is crucial for identifying rate-limiting steps and developing effective metabolic engineering strategies. This section summarizes available quantitative data on enzyme kinetics and metabolite concentrations.
Enzyme Kinetics
Kinetic parameters for the enzymes involved in the catharanthine pathway are essential for modeling metabolic flux. The following table presents the available data.
| Enzyme | Substrate | Apparent K_m_ | V_max_ | k_cat_ | Source |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | - | - | [5] |
| Secologanin | 3.4 mM | - | - | [5] |
Metabolite Concentrations
The concentration of catharanthine and its precursors can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. The following table provides a summary of reported catharanthine concentrations in different C. roseus materials.
| Plant Material | Condition | Catharanthine Concentration | Vindoline Concentration | Source |
| Hairy Root Cultures | Standard | ~0.2% - 0.4% DW | Very low levels (0.04%–0.08% DW) | [6] |
| Hairy Root Cultures (Transgenic, ORCA2 overexpression) | - | up to 5.986 ± 0.672 mg/g DW | up to 0.1888 ± 0.0024 mg/g DW | [7] |
| Callus Culture | Elicited | 0.00019% DW | 0.00015% DW | [6] |
| Callus Culture (Ag-NPs elicited, 1 mg/L) | Elicited | 1.378 mg/g DW | 1.300 mg/g DW (at 2 mg/L) | [8] |
| Leaves | - | 1808 ng/mL (extract) | 1860 ng/mL (extract) | [9] |
DW = Dry Weight
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the catharanthine biosynthesis pathway.
Quantification of Catharanthine by HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of TIAs in C. roseus.[9][10][11]
4.1.1 Sample Preparation (from Plant Tissue)
-
Freeze plant material (e.g., leaves, hairy roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) and vortex thoroughly.
-
Sonicate the mixture for 30 minutes in a sonicator bath.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4.1.2 Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Catharanthine: m/z 337.4 → 144.2[10]
4.1.3 Workflow Diagram
Caption: Workflow for the quantification of catharanthine by HPLC-MS/MS.
Enzyme Assay for Strictosidine Synthase (STR)
This protocol is based on established methods for assaying STR activity.
4.2.1 Enzyme Extraction
-
Harvest fresh plant material (e.g., young leaves, cell suspension cultures) and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 10% glycerol, and 1% polyvinylpyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant containing the crude enzyme extract.
4.2.2 Assay Reaction
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.0
-
5 mM Tryptamine
-
5 mM Secologanin
-
Enzyme extract
-
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the formation of strictosidine using HPLC with UV detection (280 nm).
4.2.3 Assay Workflow
References
- 1. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. ENZYME - 5.5.1.37 catharanthine synthase [enzyme.expasy.org]
- 4. CHEM 351—Biochemistry—Enzymes—5.5.1.37 [biochemistry.prof]
- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sabraojournal.org [sabraojournal.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of Catharanthine Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a compound of significant interest due to its role as a key precursor in the synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine.[1] Its tartrate salt is a common form used in research and development. This technical guide provides a comprehensive elucidation of the chemical structure of catharanthine tartrate, detailing its chemical properties, and outlining the experimental methodologies used for its structural characterization. This document synthesizes available data to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is the salt formed between the alkaloid catharanthine and tartaric acid. This salt form often improves the stability and solubility of the parent compound, facilitating its handling and formulation.
| Property | Value | Reference |
| IUPAC Name | methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid | [2] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · C₄H₆O₆ | [2] |
| Molecular Weight | 486.5 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (B129727) and ethanol | |
| CAS Number | 4168-17-6 |
Structural Elucidation: Experimental Methodologies and Data
The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Representative ¹H and ¹³C NMR Chemical Shifts for a Catharanthine-related Structure
(Note: The following data is based on a published analogue and serves as a reference for the expected chemical shifts of catharanthine. Actual experimental values may vary slightly.)[3]
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| 2 | 135.8 | - | - |
| 3 | 121.5 | - | - |
| 5 | 53.8 | 3.55 | m |
| 6 | 22.5 | 1.80, 1.65 | m |
| 7 | 109.8 | - | - |
| 8 | 128.9 | 7.45 | d, J=7.5 |
| 9 | 119.5 | 7.10 | t, J=7.5 |
| 10 | 121.9 | 7.15 | t, J=7.5 |
| 11 | 110.8 | 7.50 | d, J=7.5 |
| 12 | 143.5 | - | - |
| 13 | 43.5 | - | - |
| 14 | 34.5 | 2.90, 2.75 | m |
| 15 | 30.1 | 2.10 | m |
| 16 | 59.8 | 4.10 | s |
| 17 | 12.3 | 0.95 | t, J=7.3 |
| 18 | 45.2 | 3.22 | s |
| 19 | 118.2 | 5.85 | s |
| 20 | 135.2 | - | - |
| 21 | 52.1 | 3.70 | s |
| C=O | 175.1 | - | - |
| OMe | 51.9 | 3.65 | s |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ or chloroform-d). The choice of solvent is critical to ensure good solubility and minimize solvent signal interference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise ratio.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental formula.
Table 2.2: Expected High-Resolution Mass Spectrometry Data for Catharanthine
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [M+H]⁺ | 337.1916 | 337.1911 | C₂₁H₂₅N₂O₂ |
Table 2.3: Major Fragmentation Patterns of Catharanthine
| Fragment m/z | Proposed Fragment Structure/Loss |
| 277 | Loss of C₂H₅OH (retro-Diels-Alder) |
| 253 | Loss of COOCH₃ |
| 224 | Indole-containing fragment |
| 144 | Piperidine-containing fragment |
| 130 | Indole-containing fragment |
Experimental Protocol: Mass Spectrometry
A typical protocol for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Vary the collision energy to obtain a comprehensive fragmentation profile.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the parent ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the molecule.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and the overall conformation of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
Mechanism of Action and Biological Relevance
Catharanthine exhibits notable biological activities, primarily through its interaction with ion channels. Understanding these interactions is crucial for its potential therapeutic applications.
Inhibition of Voltage-Gated Calcium Channels
Catharanthine has been shown to be an inhibitor of L-type voltage-gated calcium channels (VGCCs).[4][5] This inhibition is thought to be the basis for its observed cardiovascular effects, including vasodilation and a decrease in heart rate.[5] The binding of catharanthine to the channel protein is believed to allosterically modulate its function, preventing the influx of calcium ions that is necessary for muscle contraction and neuronal signaling.
Caption: Mechanism of Catharanthine Inhibition of L-type Voltage-Gated Calcium Channels.
Interaction with Nicotinic Acetylcholine (B1216132) Receptors
Catharanthine also acts as a non-competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs).[1] This interaction suggests that catharanthine may modulate cholinergic neurotransmission, which could contribute to its overall pharmacological profile. The binding is thought to occur at a site distinct from the acetylcholine binding site, leading to a conformational change that inhibits ion flow through the channel.
Caption: Non-competitive Antagonism of Nicotinic Acetylcholine Receptors by Catharanthine.
Conclusion
The chemical structure of this compound has been unequivocally determined through a combination of powerful analytical techniques. Its complex pentacyclic indole alkaloid core presents a fascinating challenge for chemical synthesis and a rich scaffold for medicinal chemistry. The elucidation of its interactions with key ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine receptors, provides a molecular basis for its observed physiological effects and opens avenues for the development of new therapeutic agents. This guide serves as a foundational resource for researchers engaged in the study and application of this important natural product.
References
- 1. Catharanthine alkaloids are noncompetitive antagonists of muscle-type nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the natural origin and isolation of Catharanthine Tartrate
An In-depth Technical Guide on the Natural Origin and Isolation of Catharanthine (B190766) Tartrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine is a prominent monoterpenoid indole (B1671886) alkaloid (MIA) naturally synthesized by the medicinal plant Catharanthus roseus (Madagascar periwinkle).[1][2] It serves as a critical biosynthetic precursor for the production of powerful anticancer dimeric alkaloids, vinblastine (B1199706) and vincristine.[3][4] While catharanthine itself exhibits some biological activities, including antihypertensive and vasodilatory effects, its primary value in pharmaceutical development lies in its role as a key starting material for the semi-synthesis of these clinically vital drugs.[5] Catharanthine is often converted to its tartrate salt to improve its handling, stability, and solubility for use in subsequent synthetic reactions.[6][7][8]
This technical guide provides a comprehensive overview of the natural origins of catharanthine, delving into its complex biosynthetic pathway. Furthermore, it details the various methodologies for its extraction from C. roseus, purification, and subsequent conversion to Catharanthine Tartrate, presenting quantitative data and experimental protocols for professionals in the field.
Natural Origin and Biosynthesis
The exclusive natural source of catharanthine is the plant Catharanthus roseus, which produces over 130 different TIAs.[9][10] The biosynthesis of these alkaloids is a complex, multi-step process that involves enzymes, regulators, and transport across different cellular compartments.[9] It originates from two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpene component, secologanin (B1681713).[10]
The key stages of catharanthine biosynthesis are:
-
Formation of Precursors : Tryptamine is synthesized from the amino acid L-tryptophan in a reaction catalyzed by tryptophan decarboxylase (TDC).[11] The terpene precursor, secologanin, is formed from geranyl pyrophosphate (GPP) via the MEP pathway.[10]
-
Formation of Strictosidine (B192452) : The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) to form the central MIA intermediate, strictosidine.[10][11]
-
Downstream Biosynthesis : Strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD) to form an unstable aglycone, which is a precursor to other intermediates like 4,21-dehydrogeissoschizine.[9][11] Although the complete pathway from strictosidine to catharanthine has several uncharacterized steps, recent discoveries have identified key enzymes like O-acetylstemmadenine oxidase (ASO) and a dual-function geissoschizine synthase (GS) that are critical for its formation.[12]
Isolation and Extraction from Catharanthus roseus
The extraction of catharanthine from plant material is the first crucial step in its isolation. Various methods have been developed, ranging from traditional solvent-based techniques to more modern, efficiency-enhanced approaches. The choice of method often depends on the desired scale, purity, and available equipment.
Experimental Protocols
Protocol 1: Conventional Acid-Base Extraction
This method leverages the basic nature of alkaloids to separate them from other plant constituents.[13][14]
-
Acidic Extraction :
-
Macerate dried and powdered leaves of C. roseus (e.g., 100 g) in an acidic aqueous solution (e.g., 1 L of 0.1 M HCl)[14][15].
-
Agitate the mixture for a specified period (e.g., 30 minutes) using an ultrasonic bath to enhance cell disruption[14].
-
Separate the solid debris by centrifugation or filtration. The alkaloids are now in the aqueous phase as hydrochloride salts.
-
Repeat the extraction on the plant residue to maximize yield and combine the acidic aqueous supernatants[14].
-
-
Lipid Removal :
-
Extract the combined acidic solution with a nonpolar solvent like petroleum ether or hexane (B92381) to remove chlorophyll (B73375) and other lipophilic compounds[14]. Discard the organic phase.
-
-
Basification :
-
Adjust the pH of the aqueous extract to a basic range (pH 8-9) by slowly adding a base, such as concentrated ammonium (B1175870) hydroxide (B78521) or NaOH[13][16]. This converts the alkaloid salts back to their free base form, which are less soluble in water.
-
-
Organic Solvent Extraction :
-
Concentration :
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt plant cell walls, accelerating the extraction process and often improving efficiency.[13]
-
Preparation : Mix powdered C. roseus leaf material with a suitable solvent (e.g., 0.1 M HCl or 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v)[13][14].
-
Ultrasonication : Place the mixture in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.[13]
-
Separation : Centrifuge the mixture and collect the supernatant. The residue can be re-extracted to improve yield.
-
Purification : The combined extract can be further purified using the acid-base partitioning steps described in Protocol 1 or directly subjected to chromatographic purification.
Quantitative Data on Extraction
The efficiency of catharanthine extraction can vary significantly based on the chosen method and plant material.
| Method | Plant Material | Key Parameters | Reported Yield/Concentration | Reference |
| Solid-Phase + HPLC | Dried Leaves | C18 Sorbent Chromatography | ~2 mg of catharanthine per 1 g of dried leaves | [18] |
| Acid-Base Extraction | Dried Leaves | Aqueous HCl followed by organic solvent | Part of a crude mixture rich in catharanthine and vindoline (B23647) | [14][15] |
| Microwave-Assisted | Leaves | Ethanol, 30 seconds | 0.43 g of crude extract per gram of plant material | [19] |
| CPC (pH-zone refining) | Crude Alkaloid Mix | Two-phase solvent system | Efficient isolation of pure catharanthine from crude extract | [20][21] |
Purification and Formation of this compound
Purification of Catharanthine
The crude alkaloid extract obtained from the initial extraction contains a complex mixture of compounds. Further purification is required to isolate catharanthine.
-
Column Chromatography : This is a standard method for purification. The crude extract is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase like silica (B1680970) gel or alumina.[17] Elution with a gradient of solvents (e.g., mixtures of diethyl ether, chloroform, and methanol) separates the alkaloids based on their polarity.[17]
-
Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique that can be used for preparative-scale isolation. The pH-zone refining mode of CPC is particularly effective for separating alkaloids from a crude mixture.[20][21]
-
High-Performance Liquid Chromatography (HPLC) : Semi-preparative or preparative HPLC on a C18 column is used for final high-purity isolation, especially for smaller quantities.[18]
Formation of this compound
Once pure catharanthine (free base) is isolated, it is often converted to a salt to improve its stability and aqueous solubility. The tartrate salt is commonly used in semi-synthetic processes.[7]
Protocol 3: Conversion to this compound
-
Dissolution : Dissolve the purified catharanthine free base in a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Acid Addition : Prepare a solution of L-(+)-tartaric acid in the same solvent. Add the tartaric acid solution dropwise to the catharanthine solution with stirring. Typically, a 1:1 or 2:1 molar ratio of catharanthine to tartaric acid is used, depending on whether the tartrate or bitartrate (B1229483) salt is desired.
-
Precipitation : The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation : Collect the precipitated salt by filtration.
-
Washing and Drying : Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials and dry under vacuum to yield pure this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the most common method for the simultaneous quantification of catharanthine and other related alkaloids in plant extracts.[22]
HPLC Method Parameters
A typical analytical method involves a reversed-phase column with UV detection. The following table summarizes parameters from a published method for the simultaneous determination of catharanthine, vindoline, vincristine, and vinblastine.
| Parameter | Value / Condition | Reference |
| Column | Merck Chromolith Performance RP-18e | [22][23] |
| Mobile Phase | Acetonitrile : 0.1M Phosphate Buffer with 0.5% Glacial Acetic Acid (21:79, v/v), pH 3.5 | [22] |
| Flow Rate | 1.2 mL/min | [22] |
| Detection | UV at 254 nm | [22] |
| Linearity Range | 0.25 - 25 µg/mL | [22][23] |
| Limit of Detection (LOD) | 18 µg/mL (reported as 18 ng/mL in some contexts, units vary) | [22][23] |
| Limit of Quantitation (LOQ) | 56 µg/mL (reported as 56 ng/mL in some contexts, units vary) | [22][23] |
| Recovery | 98% | [22][23] |
| Coefficient of Variation | 1.33% | [22][23] |
Note: The units for LOD and LOQ in the source material appear inconsistent (µg/mL vs. ng/mL); researchers should validate these levels for their specific application.
Conclusion
This compound is a pharmaceutically valuable compound derived from the natural alkaloid catharanthine, isolated from Catharanthus roseus. Its biosynthesis follows the intricate terpenoid indole alkaloid pathway. The isolation process involves an initial extraction from the plant material, commonly via acid-base methods, followed by extensive chromatographic purification to yield the pure free base. This is subsequently converted to the more stable and soluble tartrate salt. The protocols and quantitative data presented in this guide offer a technical foundation for researchers and drug development professionals working on the production and utilization of this critical alkaloid precursor.
References
- 1. Catharanthine - Wikipedia [en.wikipedia.org]
- 2. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. CN101037446A - Synthesizing method of vinorelbine tartrate - Google Patents [patents.google.com]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. Completion of the canonical pathway for assembly of anticancer drugs vincristine/vinblastine in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4749787A - Process of isolating vinblastine from the plant catharanthis roseus - Google Patents [patents.google.com]
- 17. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 18. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. researchgate.net [researchgate.net]
- 21. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Catharanthine Tartrate: A Technical Guide to its Fundamental Mechanism of Action on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, has garnered significant interest for its diverse pharmacological activities. While traditionally recognized as a precursor in the synthesis of potent anti-cancer agents like vinblastine (B1199706) and vincristine, emerging research has illuminated its direct effects on cardiovascular function.[1][2] This technical guide provides an in-depth exploration of the fundamental mechanism of action of catharanthine tartrate on calcium channels, a key pathway underpinning its physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation and cardiovascular pharmacology.
Catharanthine and its salts, including this compound, have been shown to primarily exert their effects through the inhibition of voltage-operated calcium channels (VOCCs).[2][3][4][5] This blockade of calcium influx has profound implications for cellular processes dependent on calcium signaling, particularly in the cardiovascular system where it influences vascular tone, heart rate, and cardiac contractility.[1][2] This guide will systematically detail the quantitative aspects of this interaction, the experimental methodologies used to elucidate this mechanism, and the signaling pathways involved.
Quantitative Data Summary
The inhibitory potency of catharanthine on voltage-operated calcium channels has been quantified across various experimental models. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, providing a comparative overview of its efficacy in different tissues.
| Parameter | Cell/Tissue Type | Agonist/Condition | IC50 Value (µM) | Reference |
| Inhibition of VOCC Currents | Vascular Smooth Muscle Cells (VSMCs) of Mesenteric Artery | - | 8 | [2][3][4][6] |
| Cardiomyocytes | - | 220 | [2][3][4][6] | |
| Reduction of Intracellular Free Ca2+ | Phenylephrine-constricted Mesenteric Arteries | Phenylephrine (PE) | 16 | [2] |
| Increase in Inner Vessel Wall Diameter | Phenylephrine-constricted Mesenteric Arteries | Phenylephrine (PE) | 10 | [2] |
| Inhibition of Tonic Responses | Aortic Rings | Phenylephrine (PE) | 28 | [2][7] |
| Aortic Rings | KCl | 34 | [2][7] | |
| Third-order branches of the small mesenteric artery | Phenylephrine (PE) | 3 | [2][7] | |
| Third-order branches of the small mesenteric artery | KCl | 6 | [2][7] | |
| Inhibition of Ca2+ Influx | TE671-hα1β1γδ cells | (+/-)-epibatidine | 17-25 | [8] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the direct inhibition of L-type voltage-gated calcium channels. This action reduces the influx of extracellular calcium into cells, thereby modulating calcium-dependent signaling pathways.
Core Signaling Pathway of this compound on Vascular Smooth Muscle Cells
References
- 1. benchchem.com [benchchem.com]
- 2. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catharanthine Dilates Small Mesenteric Arteries and Decreases Heart Rate and Cardiac Contractility by Inhibition of Voltage-Operated Calcium Channels on Vascular Smooth Muscle Cells and Cardiomyocytes | Semantic Scholar [semanticscholar.org]
- 8. Catharanthine alkaloids are noncompetitive antagonists of muscle-type nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Catharanthine Tartrate Powder
Introduction
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid, is a natural compound of significant interest in the fields of pharmacology and synthetic chemistry.[1][2] Extracted from the leaves of Catharanthus roseus (L.) G.Don, commonly known as the Madagascar periwinkle, it serves as a crucial biosynthetic precursor to the potent dimeric anticancer agents, vinblastine (B1199706) and vincristine.[1][3][4][5] Beyond its role as a synthetic building block, Catharanthine itself exhibits a range of biological activities, including antitumor, vasodilatory, and antihypertensive properties, primarily through the inhibition of voltage-gated L-type calcium channels.[4][6][7][8]
This technical guide provides a comprehensive overview of the core physical and chemical properties of Catharanthine Tartrate powder. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations to support laboratory work and further investigation.
Section 1: General and Chemical Identification
This compound is the salt form of the catharanthine base, commonly supplied as a crystalline solid for research purposes.[1] This form often enhances the compound's stability and handling characteristics.
| Identifier | Data | Source(s) |
| Chemical Name | (2α,5β,6α)-3,4-didehydro-ibogamine-18β-carboxylic acid, methyl ester, 2R,3R-dihydroxybutanedioate (2:1) | [1] |
| Synonyms | (+)-Catharanthine tartrate, (+)-3,4-Didehydrocoronaridine tartrate, Catharanthine hemitartrate | [1][3][4][6] |
| CAS Number | 4168-17-6 | [1][3][4][6] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • ½C₄H₆O₆ (hemitartrate) or C₂₅H₃₀N₂O₈ | [1][3][5][6] |
| Molecular Weight | 486.5 g/mol | [1][3][4][6][9] |
| Purity | Typically ≥97% or ≥98% | [1][4][9][10] |
| Source | Catharanthus roseus (L.) G.Don | [5][9][10] |
| Spectroscopic Data | UV/Vis. λmax: 224, 283 nm | [1][3] |
Section 2: Physical Properties
The physical characteristics of this compound powder are critical for its formulation, storage, and application in experimental settings.
| Property | Data | Source(s) |
| Appearance | White to pale yellow crystalline solid/powder | [1][4][9][11][12][] |
| Melting Point | 126-128°C | [4] |
| Storage | Powder: -20°C (long-term); 2-8°C (short-term) | [1][3][5][6] |
| Stability | Powder: Stable for ≥4 years at -20°C. In Solvent: Stable for 1 year at -80°C. Aqueous solutions are not recommended for storage beyond one day. | [1][3][6] |
Solubility Profile
| Solvent | Concentration | Source(s) |
| DMSO | ~30-50 mg/mL | [1][3][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |
| Ethanol, Methanol (B129727), Pyridine | Soluble | [4][9][10] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [1][3][12] |
| Water & Aqueous Buffers | Sparingly soluble | [1][12] |
Section 3: Biological Activity & Signaling Pathways
This compound is biologically active and serves as a key intermediate in the biosynthesis of other important alkaloids.
Biosynthesis: Catharanthine is a monomeric precursor that, along with vindoline, is coupled to form the dimeric vinca (B1221190) alkaloids vinblastine and vincristine, which are widely used in chemotherapy.[1][4][5]
Caption: Biosynthetic relationship of Catharanthine.
Mechanism of Action: The primary mechanism for Catharanthine's hypotensive and vasodilatory effects is the inhibition of voltage-operated L-type calcium channels (VOCCs) on vascular smooth muscle cells and cardiomyocytes.[4][6][8] This action reduces the influx of calcium ions, leading to muscle relaxation and a decrease in heart rate.[3][4] Additionally, at high concentrations, it can inhibit microtubule assembly, contributing to its cytotoxic activity.[1][3]
Caption: Mechanism of action for hypotensive effects.
Section 4: Key Experimental Protocols
The following sections detail methodologies for common analytical procedures involving this compound powder.
Solubility Determination
This protocol outlines the steps to prepare stock solutions and determine the solubility of this compound in various solvents.
Methodology:
-
Preparation for Organic Solvents (e.g., DMSO, DMF):
-
Accurately weigh a specific amount of this compound powder.
-
Add the solvent of choice incrementally to the powder in a vial.
-
Vortex or sonicate the mixture to facilitate dissolution.
-
Continue adding solvent until the desired concentration is reached or saturation is observed.
-
For stock solutions, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize degradation.[1][12]
-
-
Preparation for Aqueous Buffers:
-
Due to its sparse solubility in aqueous solutions, a two-step method is required.[1][12]
-
First, prepare a concentrated stock solution in 100% DMSO as described above.
-
Dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.
-
Vortex thoroughly. Note that the final concentration may be limited by precipitation. Aqueous solutions should be prepared fresh for each use.[1][12]
-
Caption: Workflow for solubility determination.
Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound in extracts or reaction mixtures.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the powder in a suitable solvent (e.g., methanol or a DMSO/buffer mixture) to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions (General Example):
-
Column: A reversed-phase column, such as a C18 (250 mm x 4.6 mm, 5 µm), is typically used.[14]
-
Mobile Phase: A gradient elution using a binary system is common. For example, Mobile Phase A could be an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and Mobile Phase B could be an organic solvent like acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over the run, allows for the separation of catharanthine from other related alkaloids.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: A photodiode array (PDA) detector is used, monitoring at wavelengths of 220 nm and 283 nm for catharanthine.[1][3][14]
-
-
Data Analysis: The purity is determined by calculating the area percentage of the catharanthine peak relative to all other peaks in the chromatogram. Quantification is achieved by comparing the peak area to a standard curve generated from certified reference standards.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as its melting point and other phase transitions.[15]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen gas flow) at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point (e.g., from 25°C to 200°C).
-
Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak indicates the melting point of the crystalline solid. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[16]
Crystallinity Analysis by Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phase of a solid material and confirm its crystalline nature.
Methodology:
-
Sample Preparation: The this compound powder is gently ground with a mortar and pestle to ensure a fine, homogenous powder.[17] The powder is then packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. The positions and intensities of the diffraction peaks can be compared to a reference database to confirm the identity and polymorph of the material. A lack of sharp peaks would indicate an amorphous (non-crystalline) solid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | 4168-17-6 | FC19838 | Biosynth [biosynth.com]
- 6. This compound | Calcium Channel | TargetMol [targetmol.com]
- 7. This compound | CAS#:4168-17-6 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound | CAS 2648-21-5 | ScreenLib [screenlib.com]
- 11. Catharanthine CAS 2468-21-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. icdd.com [icdd.com]
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Catharanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid, is a key precursor in the biosynthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. This technical guide delves into the rich history of ethnobotanical applications of catharanthine-containing plants, primarily focusing on Catharanthus roseus, Voacanga africana, and species of the Tabernaemontana genus. It provides a comprehensive overview of their traditional medicinal uses, supported by quantitative data on catharanthine content. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and cytotoxic evaluation of catharanthine, alongside an exploration of its molecular mechanism of action, including its interaction with tubulin and the induction of apoptosis and autophagy in cancer cells. Visual representations of key experimental workflows and signaling pathways are provided to facilitate a deeper understanding of the scientific principles discussed.
Introduction
The study of ethnobotany offers invaluable insights into the traditional knowledge of medicinal plants, which has historically paved the way for the discovery of novel therapeutic agents. Plants containing catharanthine, a compound of significant pharmacological interest, have been utilized for centuries in traditional medicine systems across the globe. This guide aims to bridge the gap between traditional wisdom and modern scientific investigation by providing a detailed exploration of the ethnobotanical uses of these plants and the scientific methodologies employed to validate their therapeutic potential.
Ethnobotanical Uses of Catharanthine-Containing Plants
A variety of plants from the Apocynaceae family are known to produce catharanthine. The most notable among these are Catharanthus roseus, Voacanga africana, and several species of Tabernaemontana.
Catharanthus roseus (Madagascar Periwinkle)
Native to Madagascar, Catharanthus roseus is now cultivated worldwide for its ornamental and medicinal properties. It is the most well-known source of catharanthine and its dimeric derivatives, vinblastine and vincristine.
-
Traditional Uses:
-
Diabetes: A decoction of the leaves is widely used in traditional medicine across India, China, and the West Indies to manage diabetes.[1][2]
-
Cancer: Traditional healers have used leaf extracts to treat various forms of cancer.[3][4] This traditional application famously led to the scientific discovery of the plant's potent anticancer alkaloids.
-
Hypertension: The plant has been traditionally used to lower high blood pressure.[3]
-
Infections and Inflammation: Poultices and extracts from the leaves and other parts are used to treat skin infections, sore throats, and inflammation.[4]
-
Other Ailments: Traditional uses also include treatment for menstrual irregularities, diarrhea, and as a general tonic.[1]
-
Voacanga africana
This small tree, native to West Africa, is another significant source of indole alkaloids, including catharanthine-related compounds like voacangine.
-
Traditional Uses:
-
Central Nervous System Stimulant: The root and bark are traditionally ingested to combat fatigue and for ceremonial purposes.[2][5]
-
Pain Relief: Decoctions of the bark and roots are used to alleviate pain.[1][6]
-
Cardiovascular Conditions: It has been traditionally used to treat heart conditions.[6]
-
Wound Healing and Infections: The latex and extracts are applied topically to treat wounds, sores, and infections.[2]
-
Mental Health: The seeds and bark contain alkaloids used in the management of mental disorders.[1]
-
Tabernaemontana Species
The genus Tabernaemontana encompasses a wide range of plants distributed throughout the tropics, many of which are used in traditional medicine and contain various indole alkaloids. Tabernaemontana divaricata is a well-studied species within this genus.
-
Traditional Uses of Tabernaemontana divaricata (Crepe Jasmine):
-
Pain and Fever: In China and Thailand, it is traditionally used to treat fever and pain.[7]
-
Inflammation: The latex is applied to wounds to prevent inflammation.[7]
-
Eye Ailments: The flower extract has been used as an eye wash.
-
Skin Diseases: Poultices of the leaves are used to treat various skin conditions.
-
Cognitive Enhancement: In Thai traditional medicine, it is used to improve memory.[8]
-
Quantitative Data on Catharanthine Content
The concentration of catharanthine can vary significantly depending on the plant species, cultivar, plant part, and environmental conditions. The following tables summarize available quantitative data.
| Plant Species | Plant Part | Catharanthine Content (% dry weight) | Reference |
| Catharanthus roseus | Leaves | 0.075 - 0.29 | |
| Catharanthus roseus | Roots | Present, but generally lower than leaves | [4] |
| Voacanga africana | Root Bark | Voacangine (related alkaloid) ~0.82% | [1][9] |
Table 1: Catharanthine and Related Alkaloid Content in Various Plant Species.
| Catharanthus roseus Cultivar | Catharanthine Content in Leaves (µg/g Dry Weight) |
| Pacifica Peach | 2903 ± 384 |
| Cooler Rose Hot | Not specified for catharanthine |
Table 2: Catharanthine Content in Different Cultivars of Catharanthus roseus.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and cytotoxic evaluation of catharanthine.
Extraction of Catharanthine from Catharanthus roseus Leaves
This protocol describes a standard laboratory-scale acid-base extraction method.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
10% Acetic acid in water
-
Ammonia (B1221849) solution (25%)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Methodology:
-
Macerate 100 g of powdered leaves in 500 mL of methanol for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the residue with 100 mL of 10% acetic acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by adding ammonia solution.
-
Extract the liberated alkaloids with 3 x 100 mL of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to dryness to obtain the crude alkaloid extract containing catharanthine.
Quantification of Catharanthine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantification of catharanthine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm.
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure catharanthine standard in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify the catharanthine peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of catharanthine in the sample using the calibration curve generated from the standards.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of catharanthine on a cancer cell line (e.g., HepG2, human liver cancer cell line).[10][11]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Catharanthine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of catharanthine in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of catharanthine. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This protocol describes a fluorescence-based assay to assess the effect of catharanthine on tubulin polymerization. Catharanthine has been shown to induce the self-association of tubulin.[12]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.8)
-
GTP solution
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Catharanthine
-
Positive control (e.g., vinblastine)
-
Negative control (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add catharanthine at various concentrations to the respective wells. Include positive and negative controls.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of catharanthine compared to the negative control indicates inhibition of tubulin polymerization.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the dimeric vinca (B1221190) alkaloids, vinblastine and vincristine, is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. While the vindoline (B23647) portion of these dimers is primarily responsible for binding to tubulin, the catharanthine moiety contributes to the overall cytotoxic effect.[13]
Recent studies have shown that catharanthine itself can interact with tubulin and induce its self-association.[12] Furthermore, catharanthine has been demonstrated to induce apoptosis and autophagy in cancer cells.[14][15] One of the key signaling pathways implicated is the inhibition of the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.[14][15]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed signaling pathway for catharanthine-induced cell death.
Caption: Workflow for the extraction of catharanthine.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway of catharanthine.
Conclusion
The ethnobotanical investigation of plants containing catharanthine reveals a long history of their use in traditional medicine for a multitude of ailments, most notably cancer and diabetes. This traditional knowledge has been instrumental in guiding modern scientific research, leading to the isolation of clinically significant compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of catharanthine and its derivatives. The elucidation of its mechanism of action, involving the disruption of microtubule dynamics and modulation of key signaling pathways like mTOR, opens new avenues for the development of novel anticancer therapies. The continued integration of ethnobotanical knowledge with rigorous scientific methodology will undoubtedly accelerate the discovery of new and effective therapeutic agents from the vast repository of the plant kingdom.
References
- 1. Voacanga Africana – Dibandu Herbals [dibanduherbals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pure.ug.edu.gh [pure.ug.edu.gh]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ethnobotany & ethnopharmacology of Tabernaemontana divaricata. | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Catharanthine Tartrate in the Metabolic Pathways of Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic significance of catharanthine (B190766) tartrate within the medicinal plant Catharanthus roseus. Catharanthine, a prominent terpenoid indole (B1671886) alkaloid (TIA), serves as a critical precursor to the potent anti-cancer bisindole alkaloids, vinblastine (B1199706) and vincristine. This document details the biosynthetic pathway of catharanthine, its enzymatic conversion, regulatory networks, and the analytical methodologies used for its study.
Introduction to Catharanthine and the Terpenoid Indole Alkaloid Pathway
Catharanthus roseus produces a diverse array of over 130 TIAs, with catharanthine and vindoline (B23647) being the most abundant monomeric alkaloids in the leaves.[1] The TIA pathway is a complex network of enzymatic reactions spanning multiple cellular compartments and tissues.[2] The biosynthesis of these alkaloids begins with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), from the methylerythritol phosphate (B84403) (MEP) pathway, to form the central precursor, strictosidine (B192452).[3][4] From strictosidine, the pathway branches to produce a wide range of alkaloids, including catharanthine.
Catharanthine's primary role in the plant's metabolic scheme is to serve as one of the two essential building blocks for the synthesis of the dimeric alkaloids vinblastine and vincristine.[5] This coupling reaction with vindoline is a key and often rate-limiting step in the production of these valuable chemotherapeutic agents.[5]
The Biosynthesis of Catharanthine
The synthesis of catharanthine from the central TIA precursor, strictosidine, involves a series of enzymatic steps. The pathway is outlined below:
Diagram of the Catharanthine Biosynthetic Pathway
Caption: Biosynthetic pathway of catharanthine from primary precursors.
Key Enzymes in Catharanthine Biosynthesis:
-
STR (Strictosidine Synthase): Catalyzes the condensation of tryptamine and secologanin to form strictosidine.[6]
-
SGD (Strictosidine β-D-Glucosidase): Hydrolyzes the glucose moiety from strictosidine to yield an unstable aglycone that spontaneously converts to cathenamine.
-
GS (Geissoschizine Synthase): Reduces cathenamine to form geissoschizine.
-
GO (Geissoschizine Oxidase), Redox1, Redox2, SAT (Stemmadenine-O-Acetyltransferase): A series of enzymatic reactions converting geissoschizine to stemmadenine acetate.
-
PAS (Precondylocarpine Acetate Synthase), DPAS (Dihydroprecondylocarpine Acetate Synthase): Enzymes involved in the formation of precondylocarpine acetate from stemmadenine acetate.
-
CS (Catharanthine Synthase): Catalyzes the final step in the formation of catharanthine.
Coupling of Catharanthine and Vindoline to form Vinblastine
The formation of the bisindole alkaloid vinblastine is a critical metabolic event in C. roseus. This reaction involves the enzymatic coupling of catharanthine and vindoline.
Diagram of Vinblastine Formation
Caption: Enzymatic coupling of catharanthine and vindoline to form vinblastine.
This coupling is catalyzed by a class III peroxidase (PRX1), which is localized in the vacuoles of leaf cells.[7][8] The reaction is thought to be a key regulatory point in vinblastine biosynthesis and is dependent on the availability of both monomeric precursors and hydrogen peroxide.[8]
Regulation of the Terpenoid Indole Alkaloid Pathway
The biosynthesis of catharanthine and other TIAs is tightly regulated by a complex network of transcription factors and phytohormones.
Diagram of TIA Pathway Regulation
Caption: Simplified regulatory network of TIA biosynthesis in C. roseus.
-
Transcription Factors: The AP2/ERF domain transcription factors, such as ORCA3, are key positive regulators of TIA biosynthesis, activating the expression of several pathway genes, including STR and TDC (tryptophan decarboxylase).[4] Conversely, zinc finger proteins (ZCTs) can act as repressors of gene expression.
-
Phytohormones: Jasmonates are well-established elicitors of TIA biosynthesis, often mediating their effects through the activation of ORCA transcription factors.[4] Ethylene also plays a positive regulatory role. In contrast, auxins generally have an inhibitory effect on the pathway.[4]
Quantitative Data on Catharanthine and Related Alkaloids
The concentration of catharanthine and other TIAs can vary significantly depending on the C. roseus cultivar, tissue type, and environmental conditions.
Table 1: Concentration of Catharanthine and Vindoline in Different C. roseus Cultivars
| Cultivar | Catharanthine (mg/g DW) | Vindoline (mg/g DW) | Reference |
| Albus | High | Moderate | [1] |
| Ocellatus | Moderate | High | [1] |
| Roseus | Low | Low | [1] |
Table 2: Effects of Elicitation on Catharanthine and Vindoline Accumulation
| Treatment | Catharanthine Increase | Vindoline Increase | Reference |
| Chitooligosaccharides | Up to 2.03-fold | Up to 3.67-fold |
Table 3: Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km | Reference |
| Strictosidine Synthase | Tryptamine | 2.3 mM | [5] |
| Strictosidine Synthase | Secologanin | 3.4 mM | [5] |
| Strictosidine Synthase | Tryptamine | 0.83 mM | [9] |
| Strictosidine Synthase | Secologanin | 0.46 mM | [9] |
Experimental Protocols
Extraction of Catharanthine and Vindoline from C. roseus Leaves
Diagram of Alkaloid Extraction Workflow
Caption: General workflow for the extraction of TIAs for HPLC analysis.
Methodology:
-
Sample Preparation: Freeze-dry fresh leaf material and grind it into a fine powder.[10]
-
Extraction: Weigh approximately 100 mg of the dried powder and add 1 mL of 95% methanol.[10] Sonicate the mixture for 1 hour at room temperature.[11]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.[10]
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.[10][11]
-
Analysis: The filtered extract is now ready for HPLC analysis.
An alternative method involves extraction with an aqueous acidic solution (0.1 M HCl), followed by precipitation of alkaloid-embonate complexes.[12][13]
HPLC Analysis of Catharanthine and Vindoline
Methodology:
-
Column: A reversed-phase C18 column is commonly used (e.g., Poroshell 120 EC-C18, 4.6 x 250 mm, 4 µm particle size).[10]
-
Mobile Phase: A gradient elution is often employed using a mixture of water (A) and methanol (B) or acetonitrile.[10][14]
-
Flow Rate: A typical flow rate is 1.0 to 1.2 mL/min.[10][15][16]
-
Detection: UV detection is performed at wavelengths specific to the alkaloids of interest. For catharanthine, 280 nm is used, and for vindoline, 310 nm is suitable.[10] A wavelength of 254 nm can be used for the simultaneous detection of multiple alkaloids.[15][16]
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure compounds.[10]
Enzyme Assay for Peroxidase (involved in Vinblastine Synthesis)
Methodology (General Protocol):
This assay is based on the oxidation of a chromogenic substrate, such as pyrogallol (B1678534), in the presence of hydrogen peroxide.[17]
-
Reagent Preparation:
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 6.0)
-
Hydrogen Peroxide Solution (e.g., 0.5% w/w)
-
Pyrogallol Solution (e.g., 5% w/v)
-
Enzyme Extract (partially purified peroxidase from C. roseus leaves)
-
-
Assay Procedure:
-
In a cuvette, combine the phosphate buffer, pyrogallol solution, and hydrogen peroxide solution.
-
Equilibrate the mixture to the desired temperature (e.g., 20°C).
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at 420 nm over a set period (e.g., 3 minutes) using a spectrophotometer.
-
-
Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, which is typically expressed in units corresponding to the amount of product formed per unit of time.
Conclusion and Future Directions
Catharanthine tartrate is a pivotal metabolite in C. roseus, serving as an indispensable precursor for the production of the life-saving anti-cancer drugs vinblastine and vincristine. A thorough understanding of its biosynthesis, regulation, and enzymatic transformations is crucial for the development of metabolic engineering strategies aimed at enhancing the production of these valuable pharmaceuticals. Future research will likely focus on the elucidation of the remaining unknown steps in the TIA pathway, the characterization of transport mechanisms for pathway intermediates, and the application of synthetic biology approaches to reconstruct the pathway in microbial hosts for sustainable and scalable production.
References
- 1. jocpr.com [jocpr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 10. mdpi.com [mdpi.com]
- 11. sabraojournal.org [sabraojournal.org]
- 12. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. phcog.com [phcog.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Semi-Synthesis of Vinblastine from Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine (B1199706), a dimeric indole (B1671886) alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including lymphomas, testicular cancer, and breast cancer. Its complex structure has made total synthesis challenging and economically unviable for large-scale production. Consequently, semi-synthesis, primarily through the coupling of the monomeric precursors catharanthine (B190766) and vindoline (B23647), remains the most practical approach for obtaining this vital drug. This document provides detailed protocols for the iron(III)-promoted semi-synthesis of vinblastine from catharanthine tartrate and vindoline, offering a robust and efficient method for laboratory and potential scale-up applications. The methodologies described are based on established literature, providing reproducible steps for the synthesis, purification, and characterization of vinblastine.
Data Presentation: Comparative Analysis of Semi-Synthetic Methodologies
The selection of a semi-synthetic route can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from prominent published protocols, providing a comparative overview of their efficacy.
| Method | Key Reagents | Intermediate | Product(s) & Yield(s) |
| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (B1205338) (20-23%)[1][2] |
| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%) |
| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO, NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3)[3] |
| Triarylaminium Radical Cation Promoted | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (85%)[4] |
Experimental Protocols
Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine
This protocol details a one-pot, two-step procedure that couples catharanthine and vindoline, followed by an in-situ oxidation to directly yield vinblastine.[5]
Materials:
-
This compound
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Stirring apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve this compound and an equimolar amount of vindoline in a mixture of 2,2,2-trifluoroethanol and 0.1 N aqueous HCl.
-
Under an inert atmosphere, add a solution of FeCl₃ (5.0 equivalents) in deionized water to the reaction mixture.
-
Stir the reaction vigorously at room temperature (23 °C) for 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reduction and Oxidation:
-
After completion of the coupling reaction, introduce a steady stream of air (oxygen) into the reaction mixture.
-
Slowly and carefully add an excess of solid NaBH₄ portion-wise to the stirred solution. This step initiates both the reduction of the intermediate iminium ion and the subsequent oxidation to form vinblastine and its isomers.[1]
-
Continue stirring for approximately 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃ until the pH of the solution is basic (pH 8-9).
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate vinblastine from leurosidine and other impurities.[1][7]
-
Protocol 2: Synthesis of Anhydrovinblastine Intermediate
This protocol focuses on the synthesis of anhydrovinblastine, a key precursor that can be subsequently converted to vinblastine.
Materials:
-
This compound
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Stirring apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Coupling Reaction:
-
Follow the same procedure as in Protocol 1, step 1 to carry out the FeCl₃-promoted coupling of this compound and vindoline.
-
-
Reductive Work-up:
-
Upon completion of the coupling reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add solid NaBH₄ portion-wise to the reaction mixture until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water and adjust the pH to ~8 with ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude anhydrovinblastine.
-
The crude product can be further purified by chromatography if necessary.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot semi-synthesis of vinblastine.
Chemical Transformation Pathway
Caption: Key chemical transformations in the Fe(III)-promoted synthesis of vinblastine.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjet.net [irjet.net]
Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartrate
Introduction
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a critical precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Accurate and precise quantification of catharanthine, often in its tartrate salt form for improved solubility and stability, is paramount for pharmaceutical research, process development, and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Catharanthine Tartrate. The described method is simple, rapid, and robust, making it suitable for routine analysis in both research and industrial settings.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Chemical Structure: Catharanthine is a complex indole alkaloid. The tartrate salt is formed by the reaction of catharanthine with tartaric acid.
-
Molecular Formula: C₂₁H₂₄N₂O₂ • C₄H₆O₆[1]
-
Molecular Weight: 486.52 g/mol [1]
-
Solubility: this compound is soluble in ethanol.[1]
-
UV Absorption: Catharanthine exhibits characteristic UV absorbance in the 200-300 nm range due to its indole moiety.[2] It has distinct absorption peaks at approximately 246 nm and 291 nm.[2] A wavelength of 254 nm is also commonly used for the detection of vinca (B1221190) alkaloids.[3][4][5]
Experimental Protocol
This section provides a detailed protocol for the quantification of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard (≥97% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Triethylamine (for analysis)
-
Purified water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 25 mM Ammonium Acetate with 0.1% Triethylamine (45:15:40, v/v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C[6] |
| Detection | UV at 254 nm[3][4][5] |
| Injection Volume | 10 µL[6] |
| Run Time | Approximately 15 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 25 mM Ammonium Acetate solution by dissolving the appropriate amount in purified water.
-
Add 0.1% (v/v) of Triethylamine to the buffer solution.
-
Mix Acetonitrile, Methanol, and the prepared Ammonium Acetate buffer in the ratio of 45:15:40.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol and make up to the mark. This will be the standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
1. System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
2. Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area, x is concentration, m is the slope, and c is the intercept) |
3. Accuracy (Recovery)
Accuracy is determined by spiking a known amount of this compound standard into a placebo or sample matrix and calculating the percentage recovery.
| Spiked Level | % Recovery (Mean ± SD) | % RSD |
| 80% | [Data] | [Data] |
| 100% | [Data] | [Data] |
| 120% | [Data] | [Data] |
| Acceptance Criteria: Recovery between 98-102% and %RSD ≤ 2.0% |
4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | Concentration (µg/mL) | % RSD of Peak Area |
| Repeatability | [Data] | [Data] |
| Intermediate Precision | [Data] | [Data] |
| Acceptance Criteria: %RSD ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | [Data] |
| LOQ | [Data] |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Logical relationship for achieving accurate quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. This method is well-suited for the routine quality control of this compound in bulk drug substances and for quantitative analysis in various stages of drug development and research.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phcog.com [phcog.com]
Application Notes and Protocols: Determining the Cytotoxicity of Catharanthine Tartrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. While its dimeric derivatives are well-established chemotherapeutics, catharanthine itself exhibits cytotoxic properties. This document provides a detailed protocol for assessing the cytotoxicity of Catharanthine Tartrate in cancer cell lines using the MTT assay. Additionally, it summarizes reported IC50 values and illustrates the proposed signaling pathway of catharanthine-induced cell death.
Introduction
Vinca alkaloids are a class of antimitotic agents that interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. Catharanthine, as a monomeric precursor, also demonstrates an ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Recent studies have further elucidated its mechanism, suggesting an induction of apoptosis and autophagy, potentially mediated through the inhibition of the mTOR signaling pathway.[3][4] Understanding the cytotoxic profile of this compound across various cancer cell lines is crucial for evaluating its potential as a standalone therapeutic agent or as a benchmark for the development of novel anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | ~123.3 | [8] |
| JURKAT E.6 | T-cell Leukemia | ~0.43 | [9] |
| THP-1 | Acute Monocytic Leukemia | ~0.43 | [9] |
| HepG2 | Liver Carcinoma | Not explicitly quantified, but cytotoxic effects and apoptosis were observed. | [2][3] |
Note: IC50 values were converted to µM for standardization using the molecular weight of this compound (486.5 g/mol ).[6][10]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (powder)
-
Selected cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations for treatment. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (untreated cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining this compound cytotoxicity.
Proposed Signaling Pathway of this compound Cytotoxicity
References
- 1. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS 2648-21-5 | ScreenLib [screenlib.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rsc.org [rsc.org]
- 10. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Extraction and Purification of Catharanthine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766) is a crucial monoterpenoid indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. It serves as a key precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The efficient extraction and purification of catharanthine from the complex matrix of plant material are critical steps for ensuring a stable supply for pharmaceutical production. These application notes provide a comprehensive overview of various techniques, from conventional to advanced, for the successful isolation of high-purity catharanthine. Detailed protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable methods for their specific needs.
Data Presentation: Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield of catharanthine. Below is a summary of quantitative data from various techniques applied to Catharanthus roseus leaves.
| Extraction Method | Key Parameters | Catharanthine Yield (mg/g DW) | Recovery | Source(s) |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 | Not Specified | [1][2][3] |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min | Not explicitly quantified for catharanthine alone | 100% | [2][4] |
| Ultrasound-Assisted Extraction (UAE) | Comparable to NPCE | Higher than Maceration and Heat Reflux | Not Specified | [1][2] |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | Not Specified | [2] |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | Not Specified | [2] |
| Homogenate Extraction | 0.15% sulfuric acid and 50% methanol, 1:10 solid-liquid ratio, 3 cycles of 2.5 min | Higher than UAE, HRE, and warm immersion | Not Specified | [5] |
Experimental Workflows
General Extraction and Purification Workflow
The overall process for obtaining pure catharanthine involves several key stages, from initial extraction to final purification and analysis.
Caption: General workflow for catharanthine extraction and analysis.
Experimental Protocols
Protocol 1: Negative-Pressure Cavitation Extraction (NPCE)
This advanced method utilizes negative pressure to induce cavitation, enhancing the disruption of plant cell walls for improved extraction efficiency.[2][3]
Materials and Equipment:
-
Dried and powdered Catharanthus roseus leaves (60-mesh)[1]
-
80% Ethanol[1]
-
Negative-pressure cavitation extraction apparatus
-
Filtration system (e.g., Buchner funnel)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh the powdered plant material.
-
Solvent Addition: Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3]
-
Extraction: Apply a negative pressure of -0.075 MPa and conduct the extraction for 30 minutes.[3]
-
Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.[3]
-
Filtration and Concentration: Combine the extracts from the three cycles. Filter the combined extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.
Protocol 2: Acid-Base Partitioning for Initial Purification
This classical technique separates alkaloids from non-alkaloidal impurities based on their basic nature.
Materials and Equipment:
-
Crude alkaloid extract
-
Non-polar organic solvent (e.g., chloroform, dichloromethane)[8]
-
Base (e.g., sodium hydroxide, ammonium (B1175870) hydroxide) to adjust pH
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Acidic Dissolution: Dissolve the crude extract in an acidic aqueous solution. This protonates the alkaloids, making them water-soluble.[7]
-
Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash with a non-polar organic solvent to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to a basic pH (e.g., pH 9-10) with a suitable base. This deprotonates the alkaloids, making them insoluble in water.
-
Extraction of Alkaloids: Extract the basified aqueous layer with a fresh non-polar organic solvent. The deprotonated alkaloids will partition into the organic phase. Repeat this extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent using a rotary evaporator to yield a purified crude alkaloid extract.
Protocol 3: Purification by Precipitation as Embonate Complexes
This method allows for the selective precipitation of catharanthine and vindoline (B23647) from the acidic extract.[6][9][10]
Materials and Equipment:
-
Acidic aqueous extract of C. roseus
-
Alkaline solution of embonic acid (4,4'-methylene-bis-3-hydroxynaphtalenecarboxylic acid)[9]
-
pH meter
-
Centrifuge or filtration setup
Procedure:
-
Preparation of Solutions: Start with the acidic aqueous plant extract containing the alkaloids as their soluble hydrochloride salts (e.g., pH 1.5).[11] Prepare an alkaline solution of embonic acid (e.g., pH 10.5).[11]
-
Precipitation: Slowly add the alkaline embonic acid solution to the acidic plant extract while monitoring the pH.
-
Complex Formation: Continue the addition until the pH of the mixture reaches approximately 5. The alkaloids will precipitate as water-insoluble embonate complexes.[11]
-
Isolation: Collect the precipitate by centrifugation or filtration. This precipitate, enriched with catharanthine and vindoline, can be used for further purification or semi-synthesis.[9]
Protocol 4: High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation
Preparative HPLC is essential for obtaining high-purity catharanthine.
Key Parameters for Method Development: [7]
-
Column: A preparative scale column with a suitable particle size and diameter.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol with a buffered aqueous phase. The pH of the buffer is a critical parameter to optimize.
-
Loading Capacity: Determine the maximum amount of the partially purified extract that can be loaded onto the column without compromising resolution. This is often initially determined on an analytical scale.
-
Flow Rate: Optimize the flow rate to balance separation efficiency and run time.
-
Detection: Use a UV detector at a wavelength where catharanthine has strong absorbance (e.g., around 280 nm) for accurate fraction collection.[7]
General Procedure:
-
Sample Preparation: Dissolve the partially purified alkaloid extract in the mobile phase.
-
Injection: Inject the sample onto the equilibrated preparative HPLC column.
-
Elution: Run the chromatogram using the optimized mobile phase and flow rate.
-
Fraction Collection: Collect the fractions corresponding to the catharanthine peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Concentration: Pool the pure fractions and remove the solvent to obtain high-purity catharanthine.
Advanced Purification Technique: Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of the target compounds and lead to high recovery rates.[7][12] This method is particularly well-suited for the purification of natural products like alkaloids. A specific application, pH-zone refining CPC, has been successfully employed for the preparative isolation of catharanthine from a crude mixture of C. roseus alkaloids.[13] This technique utilizes a biphasic solvent system, with a retainer in the stationary phase and a displacer in the mobile phase, to achieve separation based on the pKa values of the alkaloids.[12]
Troubleshooting and Optimization
Low Extraction Yield:
-
Optimize Solvent Composition: While 80% ethanol is effective, the concentration can be critical. For Supercritical Fluid Extraction (SFE), using methanol as a modifier has been shown to be effective.[1]
-
Adjust pH: An acidic pH generally improves the solubility and stability of alkaloids during extraction.[1]
-
Increase Particle Size Reduction: Grinding the plant material to a smaller particle size (e.g., 60-mesh) increases the surface area for solvent interaction.[1]
-
Consider Advanced Techniques: If conventional methods yield poor results, switching to techniques like SFE, NPCE, or UAE can significantly improve efficiency.[1]
Difficulty in Purification:
-
Initial Cleanup: Employ acid-base partitioning as a crucial first step to remove a significant portion of non-alkaloidal impurities.[1]
-
Chromatographic Optimization: For complex mixtures, systematic optimization of the chromatographic conditions (mobile phase, gradient, column chemistry) is necessary for achieving good separation.
-
Crystallization Issues: If catharanthine fails to crystallize or separates as an oil, experiment with different solvent systems and control the cooling rate.[7]
Logical Relationship for Troubleshooting Crystallization
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Negative-pressure cavitation extraction of four main vinca alkaloids from Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN101157699A - Method for extracting vinca alkaloids extract from Vinca rosea - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Catharanthine Tartrate in the Study of Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, and its tartrate salt, are valuable pharmacological tools for investigating the function and modulation of voltage-gated calcium channels (VGCCs).[1] These channels are critical for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. Catharanthine tartrate has demonstrated inhibitory effects on specific subtypes of VGCCs, making it a useful compound for dissecting the roles of these channels in cellular signaling and for exploring potential therapeutic applications.
The primary mechanism of action of catharanthine in the cardiovascular system is the inhibition of L-type (Cav1) and T-type (Cav3) voltage-gated calcium channels.[1] By blocking these channels, catharanthine reduces the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[1] This leads to vasodilation, a decrease in blood pressure, and a reduction in heart rate and cardiac contractility.[1] Its differential potency on various channel subtypes and tissues makes it a subject of interest in cardiovascular research and drug discovery.
These application notes provide detailed protocols for utilizing this compound in key experimental techniques to study its effects on VGCCs, along with a summary of its known quantitative effects.
Quantitative Data Summary
The inhibitory effects of catharanthine on various voltage-gated calcium channel subtypes have been quantified across different cell types. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibition of L-Type Voltage-Gated Calcium Channels (VOCC) by Catharanthine
| Cell Type | Channel Subtype | IC50 (µM) | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | L-type (Ca | 8 | [1] |
| Cardiomyocytes | L-type (Ca | 220 | [1] |
Table 2: Inhibition of T-Type Voltage-Gated Calcium Channels by Catharanthus Alkaloids
| Compound | Channel Subtype | IC50 (µM) | Reference |
| Compound 6 (from C. roseus) | Ca | 11.83 ± 1.02 | [2] |
| Compound 7 (from C. roseus) | Ca | 14.30 ± 1.20 | [2] |
| Compound 8 (from C. roseus) | Ca | 14.54 ± 0.99 | [2] |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described.
Figure 1: Mechanism of this compound Action on VGCCs.
Figure 2: Experimental Workflow for Studying Catharanthine's Effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for L-Type Ca²⁺ Current Inhibition
This protocol is designed to measure the inhibitory effect of this compound on L-type voltage-gated calcium currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs).
1. Materials and Reagents:
-
Cell Isolation:
-
Collagenase Type II
-
Elastase
-
Soybean trypsin inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
-
Electrophysiology:
-
Boricilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
-
Solutions:
-
External (Bath) Solution (in mM): 135 TEA-Cl, 10 BaCl
2(as the charge carrier), 10 HEPES. Adjust pH to 7.4 with TEA-OH. -
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution.
-
2. Procedure:
-
Cell Isolation:
-
Isolate VSMCs from the mesenteric artery of a rat or mouse using a standard enzymatic digestion protocol with collagenase and elastase.
-
Plate the isolated cells on glass coverslips and allow them to adhere for 2-4 hours before recording.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent VSMCs in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a single, healthy VSMC.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV to inactivate most sodium and T-type calcium channels.
-
Elicit L-type calcium currents by applying a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Record the baseline I
Ca,Lin the absence of this compound. -
Perfuse the cell with the external solution containing the desired concentration of this compound for 3-5 minutes.
-
Repeat the voltage-step protocol to record the inhibited I
Ca,L. -
To assess recovery, wash out the drug by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct a current-voltage (I-V) relationship.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Generate a dose-response curve and calculate the IC
50value by fitting the data to the Hill equation.
-
Protocol 2: Fura-2 AM Calcium Imaging for Inhibition of Depolarization-Induced Ca²⁺ Influx
This protocol measures the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to depolarization by high potassium in VSMCs.
1. Materials and Reagents:
-
Cells: Isolated VSMCs (as in Protocol 1).
-
Reagents:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) (in mM): 130 NaCl, 5 KCl, 1.2 MgCl
2, 1.5 CaCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4. -
High Potassium Solution (in mM): 75 NaCl, 60 KCl, 1.2 MgCl
2, 1.5 CaCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4. -
This compound Stock Solution (as in Protocol 1).
-
-
Equipment:
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
2. Procedure:
-
Cell Loading with Fura-2 AM:
-
Plate isolated VSMCs on glass coverslips and allow them to adhere.
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record the baseline Fura-2 fluorescence ratio (F
340/F380) by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. -
Perfuse the cells with the high potassium solution to induce depolarization and elicit calcium influx through VGCCs. Record the change in the F
340/F380ratio. -
After the calcium signal returns to baseline, incubate the cells with the desired concentration of this compound in HBS for 10-15 minutes.
-
Repeat the stimulation with the high potassium solution in the presence of this compound and record the change in the F
340/F380ratio.
-
-
Data Analysis:
-
The F
340/F380ratio is proportional to the [Ca²⁺]i. -
Calculate the peak change in the fluorescence ratio in response to high potassium stimulation in the absence and presence of this compound.
-
Determine the percentage of inhibition of the depolarization-induced calcium influx by this compound.
-
Generate a dose-response curve and calculate the IC
50value.
-
References
Application Notes & Protocols: Utilizing Catharanthine Tartrate as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of catharanthine (B190766) tartrate as a reference standard in the phytochemical analysis of plant materials, particularly Catharanthus roseus. Detailed protocols for standard preparation, sample extraction, and HPLC analysis are provided, along with tabulated quantitative data for easy reference and comparison.
Introduction to Catharanthine Tartrate
Catharanthine is a prominent monoterpenoid indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. It serves as a crucial biosynthetic precursor to the valuable anticancer dimeric alkaloids, vinblastine (B1199706) and vincristine.[1][2] Due to its significance, accurate quantification of catharanthine in plant extracts and other biological matrices is essential for quality control, metabolic engineering research, and drug discovery programs. This compound is a salt form of catharanthine that is commonly used as an analytical standard due to its stability and defined stoichiometry.
Physicochemical Properties of this compound Standard
A summary of the key properties of this compound is presented in Table 1. This information is critical for the correct handling, storage, and preparation of standard solutions.
| Property | Value |
| Formal Name | (2α,5β,6α)-3,4-didehydro-ibogamine-18β-carboxylic acid, methyl ester, 2R,3R-dihydroxybutanedioate (2:1) |
| CAS Number | 4168-17-6[1] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • ½C₄H₆O₆[1] |
| Formula Weight | 486.5 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥97% |
| UV Maximum (λmax) | 224, 283 nm[1] |
| Solubility | Soluble in DMSO (~30 mg/mL) and Dimethylformamide (~30 mg/mL).[1][2] Sparingly soluble in aqueous buffers.[1] |
| Storage | Store as a solid at -20°C.[1] |
| Stability | ≥4 years as a solid at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol details the preparation of a stock solution and subsequent working standards for calibration.
Materials:
-
This compound (≥97% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of DMSO, ensuring complete dissolution by vortexing or brief sonication.[4]
-
Once dissolved, bring the flask to volume with methanol.
-
This stock solution should be stored in an amber vial at -20°C for short-term use. For long-term storage, it is advisable to prepare fresh solutions.
-
-
Working Standard Preparation:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a solvent mixture similar to the mobile phase to be used in the HPLC analysis.
-
A typical calibration curve might include concentrations ranging from 0.25 µg/mL to 25 µg/mL.[5]
-
Prepare these solutions fresh daily to ensure accuracy.
-
Protocol 2: Extraction of Catharanthine from Catharanthus roseus Leaves
This protocol outlines a common acid-base extraction method for isolating catharanthine from dried plant material.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
0.1 M Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution or Sodium hydroxide (B78521) (NaOH) solution to adjust pH
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Acidic Extraction:
-
Weigh 5 g of powdered leaf material and place it in a flask.
-
Add 50 mL of 0.1 M HCl and sonicate or stir for 1-2 hours at room temperature.[6][7] This protonates the alkaloids, increasing their solubility in the aqueous phase.
-
Filter or centrifuge the mixture to separate the acidic extract from the solid plant debris.
-
-
Alkalinization and Liquid-Liquid Extraction:
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Slowly add ammonia solution or NaOH to the extract to adjust the pH to approximately 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 3: HPLC Quantification of Catharanthine
This protocol describes a typical reversed-phase HPLC method for the quantification of catharanthine.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Refer to Table 2 for examples of different validated HPLC methods. A common isocratic method is described here.[5]
-
Mobile Phase: Acetonitrile and 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[5]
-
Flow Rate: 1.2 mL/min[5]
-
Column Temperature: Ambient or controlled at 25-30°C
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10-20 µL
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standards in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the catharanthine peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantify the amount of catharanthine in the sample using the calibration curve generated from the standards. The concentration is typically expressed as mg of catharanthine per gram of dry weight of the plant material.
Data Presentation
Table 2: Comparison of HPLC Methods for Catharanthine Analysis
This table summarizes different chromatographic conditions reported for the simultaneous analysis of catharanthine and other related alkaloids.
| Parameter | Method 1[5] | Method 2[8] | Method 3 |
| Column | RP-18e Chromolith Performance (100 x 4.6 mm) | Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm) | Waters C18-MS-II (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:0.1M Phosphate buffer with 0.5% acetic acid (21:79, v/v), pH 3.5 | Isocratic: Methanol:Acetonitrile:25mM Ammonium acetate buffer with 0.1% triethylamine (B128534) (15:45:40, v/v/v) | Gradient: Methanol:1% Diethylamine solution (pH 7.3 with phosphate) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 254 nm | UV at 297 nm | UV at 220 nm |
| Analytes | Vincristine, Vinblastine, Catharanthine , Vindoline | Vindoline, Vincristine, Catharanthine , Vinblastine | Vindoline, Catharanthine , Anhydrovinblastine |
Table 3: Example of HPLC Method Validation Data for Catharanthine
This table presents typical validation parameters for the quantification of catharanthine using an HPLC-UV method.
| Validation Parameter | Result for Catharanthine |
| Linearity Range | 0.25 - 25 µg/mL[5] |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 18 µg/mL[5] |
| Limit of Quantitation (LOQ) | 56 µg/mL[5] |
| Recovery (%) | 98%[5] |
| Precision (RSD %) | 1.33%[5] |
Visualizations
Catharanthine Biosynthesis Pathway
Caption: Simplified biosynthetic pathway leading to the formation of catharanthine.
Experimental Workflow for Phytochemical Analysis
Caption: General experimental workflow from plant material to quantitative analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
Application Notes and Protocols for In-Vivo Studies of Catharanthine Tartrate's Antihypertensive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, is recognized for its role as a precursor in the synthesis of anticancer drugs like vinblastine (B1199706) and vincristine.[1] Emerging evidence has highlighted its significant cardiovascular activities, particularly its vasodilatory and antihypertensive properties.[1] The primary mechanism underlying these effects is the blockade of L-type voltage-operated Ca²⁺ channels (VOCCs) in vascular smooth muscle cells, which leads to vasorelaxation and a subsequent decrease in blood pressure.[1][2][3] This document provides detailed experimental designs and protocols for conducting in-vivo studies to evaluate the antihypertensive effects of catharanthine tartrate.
Experimental Design
A robust in-vivo experimental design is crucial for accurately assessing the antihypertensive potential of this compound. This involves selecting an appropriate animal model, defining treatment groups and dosing regimens, and choosing precise methods for blood pressure measurement.
Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model for human essential hypertension and is recommended for this study.[4][5] Alternatively, adrenaline-induced hypertensive rats can also be used.[6][7] Male SHRs of a specific age range (e.g., 12-16 weeks) should be used to ensure the development of stable hypertension.
Treatment Groups and Dosing
At least four experimental groups are recommended:
-
Group 1: Vehicle Control (Normotensive): Wistar-Kyoto (WKY) rats (the normotensive control strain for SHRs) receiving the vehicle (e.g., saline or a suitable solvent for this compound).
-
Group 2: Vehicle Control (Hypertensive): SHRs receiving the vehicle.
-
Group 3: this compound Treatment: SHRs receiving this compound. A dose-response study is recommended, with at least three different doses (e.g., 5, 10, and 20 mg/kg).[2][8]
-
Group 4: Positive Control: SHRs receiving a known antihypertensive drug (e.g., nifedipine, a calcium channel blocker) to validate the experimental model.[7]
The route of administration can be intravenous (IV) for acute studies or oral (PO) for chronic studies, depending on the research question.[2][8]
Parameters to be Measured
The primary endpoint is the change in blood pressure. Other important cardiovascular parameters should also be monitored.
Primary Parameter:
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Mean Arterial Pressure (MAP)
Secondary Parameters:
-
Cardiac Contractility (dP/dtmax)[2]
-
Electrocardiogram (ECG) parameters (optional)
Experimental Protocols
Protocol for Blood Pressure Measurement using Tail-Cuff Method (Non-Invasive)
This method is suitable for repeated measurements in conscious animals over a chronic study period.
Materials:
-
Tail-cuff plethysmography system (e.g., CODA system)
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[9]
-
Animal Preparation: Place the rat in the appropriate size restrainer.
-
Warming: Place the restrainer on a warming platform set to a comfortable temperature (around 32-34°C) to facilitate detection of the tail pulse.[5]
-
Cuff Placement: Securely place the occlusion and sensor cuffs on the base of the rat's tail.
-
Measurement: Initiate the automated measurement cycle on the system. The system will inflate the occlusion cuff and then gradually deflate it, recording the pressure at which the pulse reappears (systolic) and disappears (diastolic).
-
Data Collection: Record at least 5-7 successful readings per animal for each time point and calculate the average.
Protocol for Blood Pressure Measurement using Radiotelemetry (Invasive)
This method provides continuous and highly accurate blood pressure data from freely moving, conscious animals and is considered the gold standard.[9][10]
Materials:
-
Implantable telemetry transmitter
-
Surgical tools
-
Anesthesia
-
Telemetry receiver and data acquisition system
Procedure:
-
Transmitter Implantation (Surgical):
-
Anesthetize the rat following approved protocols.
-
Surgically implant the telemetry transmitter, typically in the abdominal aorta or carotid artery.[10] The body of the transmitter is placed in the abdominal cavity.
-
Allow the animal to recover from surgery for at least 5-7 days before starting the experiment.[10]
-
-
Data Acquisition:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Blood Pressure and Heart Rate in SHRs (Acute IV Study)
| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | ΔMAP (mmHg) at 15 min | ΔMAP (mmHg) at 30 min | Baseline HR (bpm) | ΔHR (bpm) at 15 min | ΔHR (bpm) at 30 min |
| Vehicle (WKY) | - | ||||||
| Vehicle (SHR) | - | ||||||
| Catharanthine | 5 | ||||||
| Catharanthine | 10 | ||||||
| Catharanthine | 20 | ||||||
| Nifedipine | X |
Table 2: Effect of Chronic Oral Administration of this compound on Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg/day) | Week 0 SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| Vehicle (WKY) | - | |||||
| Vehicle (SHR) | - | |||||
| Catharanthine | 5 | |||||
| Catharanthine | 10 | |||||
| Catharanthine | 20 | |||||
| Nifedipine | Y |
Visualization of Pathways and Workflows
Signaling Pathway of Catharanthine's Antihypertensive Effect
The primary mechanism of catharanthine's antihypertensive action is through the blockade of L-type voltage-operated calcium channels.
Caption: Mechanism of Catharanthine's Vasodilatory Effect.
Experimental Workflow for In-Vivo Antihypertensive Study
The following diagram illustrates the logical flow of the in-vivo experimental process.
Caption: In-Vivo Antihypertensive Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Hypertension model in rats - Enamine [enamine.net]
- 6. Comparison of hypotensive and hypolipidemic effects of Catharanthus roseus leaves extract with atenolol on adrenaline induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid extracted from the medicinal plant Catharanthus roseus, has garnered significant attention in oncological research for its pro-apoptotic properties. As a key precursor in the synthesis of the potent chemotherapeutic agent vinblastine, catharanthine itself exhibits cytotoxic effects against various cancer cell lines. This document provides a detailed guide for the analysis of apoptosis induced by Catharanthine Tartrate using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process.
The protocols outlined herein focus on the widely adopted Annexin V and Propidium Iodide (PI) dual-staining method. This assay allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust and reproducible data. Furthermore, this application note delves into the underlying molecular signaling pathways activated by this compound, offering a comprehensive resource for researchers investigating its mechanism of action.
Data Presentation: Quantitative Analysis of Apoptosis
The pro-apoptotic efficacy of this compound is both dose- and time-dependent. The following tables summarize the quantitative data obtained from flow cytometry analysis of cancer cell lines treated with this compound.
Table 1: Dose-Dependent Induction of Apoptosis by Catharanthine in HepG2 Cells
| Catharanthine Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Necrosis (%) | Viable Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 3.1 ± 0.6 | 5.6 ± 1.1 | 1.2 ± 0.3 | 93.2 ± 1.5 |
| 10 | 8.7 ± 1.2 | 6.5 ± 0.9 | 15.2 ± 2.1 | 1.5 ± 0.4 | 83.3 ± 2.5 |
| 25 | 15.4 ± 2.1 | 12.8 ± 1.7 | 28.2 ± 3.8 | 2.1 ± 0.5 | 69.7 ± 4.2 |
| 50 | 25.1 ± 3.5 | 20.3 ± 2.8 | 45.4 ± 6.3 | 3.5 ± 0.7 | 51.1 ± 5.9 |
Data are represented as mean ± standard deviation from three independent experiments. HepG2 cells were treated for 24 hours.
Table 2: Time-Dependent Induction of Apoptosis by C. roseus Extract in Jurkat Cells
| Treatment Time (hours) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 6.26 | 4.45 | 10.71 |
| 6 | No significant change | No significant change | No significant change |
| 12 | 9.59 | 8.04 | 17.63 |
Data from Jurkat cells treated with a crude aqueous extract of C. roseus at its IC50 value (2.55 µg/ml)[1]. While not pure this compound, this data suggests the time-course of apoptosis induction.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HepG2, Jurkat) in 6-well plates at a density of 1 x 10^6 cells/well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile phosphate-buffered saline). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24 or 48 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.[2]
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the medium, by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the cells twice with cold PBS and centrifuge as described above.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Flow Cytometry Analysis of Apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Caption: this compound Apoptosis Signaling Pathway.
Discussion
The provided protocols and data serve as a foundational guide for investigating this compound-induced apoptosis. The dose-dependent increase in apoptotic cells in the HepG2 cell line highlights the compound's potential as a cytotoxic agent. The time-course data, although from a crude extract, suggests that significant apoptosis occurs within a 12 to 24-hour timeframe, which can be used as a starting point for experimental design[1].
The signaling pathway diagram illustrates the central role of the mitochondria in this compound's mechanism of action. By modulating the balance of pro- and anti-apoptotic Bcl-2 family proteins, this compound triggers the intrinsic apoptotic cascade. The inhibition of the PI3K/Akt survival pathway is also a potential mechanism by which this compound sensitizes cancer cells to apoptosis.
For a comprehensive analysis, it is recommended to:
-
Perform time-course experiments with pure this compound to determine the optimal treatment duration.
-
Validate the involvement of the depicted signaling pathway members using techniques such as Western blotting to detect changes in protein expression (e.g., Bax, Bcl-2) and caspase cleavage (e.g., cleaved Caspase-9 and -3).
-
Investigate the effects of this compound on a broader panel of cancer cell lines to assess its spectrum of activity.
These application notes and protocols provide a robust framework for researchers to explore the pro-apoptotic potential of this compound, contributing to the development of novel anticancer therapies.
References
Application Notes and Protocols for Dissolving Catharanthine Tartrate in In-Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, serves as a crucial precursor in the biosynthesis of the potent anticancer agents vinblastine (B1199706) and vincristine.[1][2][3][4] Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a range of biological activities, including the inhibition of microtubule assembly and the modulation of ion channels, making it a compound of interest for various in-vitro studies.[2][5][6] Proper dissolution and handling of catharanthine tartrate are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for use in in-vitro assays.
Data Presentation: Solubility of this compound
The solubility of this compound is a key factor in the preparation of stock and working solutions. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL | A stock solution can be made by dissolving in the solvent of choice, which should be purged with an inert gas. | [1][2][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | - | [2] |
| DMSO | 50 mg/mL (102.77 mM) | Sonication is recommended. | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock solution into the buffer. | [1][2][7] |
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended. | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which can be stored for later use.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Purge the vial with an inert gas to minimize oxidation.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5][8]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol details the preparation of a ready-to-use aqueous working solution of this compound from the high-concentration DMSO stock solution for immediate use in in-vitro experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution required to achieve this final concentration upon dilution in the aqueous buffer. Note: It is crucial to keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity in cell-based assays.[8]
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing or swirling the tube containing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.[8] This gradual addition helps to prevent precipitation of the compound.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, the concentration may be too high for the chosen aqueous buffer.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[1][7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathways of Catharanthine
Caption: Simplified signaling pathways affected by catharanthine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Catharanthine Tartrate Derivatives
These application notes provide detailed methodologies for the analytical characterization of Catharanthine Tartrate and its derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols cover chromatographic, spectrometric, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
Application Note: High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the separation and quantification of Catharanthine and its related alkaloids in various samples, including plant extracts and pharmaceutical formulations.[1][2][3] The selection of a C18 reversed-phase column is common for analyzing these structurally similar compounds.[4] Method optimization, particularly of the mobile phase composition, is crucial for achieving adequate resolution.[4]
Experimental Protocol
Protocol 1: HPLC-UV Analysis of Catharanthine
-
Instrumentation:
-
Sample Preparation (from Catharanthus roseus leaves):
-
Weigh 5 g of dried, powdered leaf material.[4]
-
Perform extraction three times with 30 mL of 90% ethanol (B145695) for 12 hours each time at room temperature.[4]
-
Filter the combined ethanol extracts and concentrate using a rotary evaporator to about 10 mL.[4]
-
Dilute the concentrate with 10 mL of water and acidify with 10 mL of 3% HCl.[4]
-
Wash the acidic solution three times with 30 mL of hexane (B92381) to remove non-alkaloidal components.[4]
-
Filter the resulting aqueous layer containing the alkaloid hydrochlorides before injection.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 254 nm.[5]
-
Run Time: Approximately 20-30 minutes to ensure elution of all compounds of interest.[4][7]
-
-
Quantification:
Quantitative Data
Table 1: HPLC Retention Times for Catharanthus Alkaloids.
| Alkaloid | Retention Time (min) |
|---|---|
| Vindoline (B23647) | 10.28 |
| Vincristine | 12.46 |
| Catharanthine | 13.96 |
| Vinblastine | 19.59 |
Data based on a specific isocratic HPLC method. Retention times may vary with different conditions and columns.[4][7]
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Catharanthine Tartrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Catharanthine Tartrate in aqueous solutions. The following information is designed to facilitate experimental workflows and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers. Direct dissolution in aqueous media is often challenging and may result in incomplete solubilization and the formation of precipitates. For instance, the solubility of catharanthine, the free base, in water is approximately 0.12 mg/mL at 25°C[1].
Q2: What is the recommended initial procedure for dissolving this compound for aqueous-based experiments?
The most effective and widely recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the desired aqueous buffer.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is a preferred organic solvent for this purpose.[2]
Q3: What is the achievable concentration of this compound in an aqueous buffer using the organic solvent dilution method?
Using a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2, a solubility of approximately 0.5 mg/mL for this compound can be achieved.[2][3] It is important to note that the final concentration of the organic solvent should be compatible with the experimental system (e.g., cell culture).
Q4: For how long can I store aqueous solutions of this compound?
It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day.[2][3] This minimizes the risk of precipitation and degradation of the compound. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in the aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its low aqueous solubility.
-
Solution: Follow the recommended two-step dissolution process:
-
Prepare a concentrated stock solution in an organic solvent such as DMSO. This compound is soluble in DMSO at approximately 30 mg/mL.[3]
-
Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
Issue 2: A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
-
Cause A: Exceeded Solubility Limit. The final concentration of this compound in the aqueous buffer is likely above its solubility limit in that specific medium.
-
Solution: Reduce the final concentration of this compound in the aqueous solution.
-
-
Cause B: Temperature Shock. A significant temperature difference between the DMSO stock solution and the aqueous buffer can cause the compound to precipitate.
-
Solution: Ensure that both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature) before mixing.
-
-
Cause C: High Salt Concentration in Buffer. High salt concentrations can decrease the solubility of organic compounds through a "salting-out" effect.
-
Solution: If experimentally feasible, try using a buffer with a lower salt concentration.
-
Issue 3: The solution is initially clear but a precipitate forms over time.
-
Cause: The aqueous solution is likely supersaturated and unstable, leading to the crystallization of this compound over time.
-
Solution:
Data Presentation
The following tables summarize the solubility of Catharanthine and its salts in various solvents.
Table 1: Solubility of Catharanthine and its Salts
| Compound | Solvent | Solubility | Reference |
| Catharanthine (free base) | Water (25°C) | ~0.12 mg/mL | [1] |
| This compound | DMSO | ~30 mg/mL | [3] |
| This compound | Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| This compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
| Catharanthine Sulfate | Ethanol | ≥ 21.75 mg/mL (with gentle warming) | [2] |
Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous solutions, the following methods can be employed. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
pH Adjustment
The solubility of alkaloids is often pH-dependent. As basic compounds, their solubility can be increased in acidic conditions due to the formation of more soluble salts.
Protocol for Preparing this compound Solution using pH Adjustment:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, and 7). Acidic buffers can be prepared using citrate (B86180) or acetate.
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for your desired concentration.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.
Protocol for Preparing this compound Solution using Co-solvents:
-
Select a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or buffer).
-
Follow steps 2-5 from the pH Adjustment protocol to determine the solubility of this compound in each co-solvent mixture.
-
Select the co-solvent and concentration that provides the desired solubility while maintaining compatibility with your experimental system.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Protocol for Preparing this compound-Cyclodextrin Inclusion Complex (Kneading Method):
-
Weigh molar equivalents of this compound and the chosen cyclodextrin (e.g., 1:1 molar ratio).
-
Place the powders in a mortar and triturate to obtain a homogeneous physical mixture.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a fine powder.
-
Determine the solubility of the prepared inclusion complex in your desired aqueous medium following the steps outlined in the pH Adjustment protocol.
Use of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in pharmaceutical formulations.
Protocol for Preparing this compound Solution using Surfactants:
-
Prepare a series of aqueous solutions of a selected surfactant (e.g., Tween 80) at various concentrations, both below and above its CMC.
-
Follow steps 2-5 from the pH Adjustment protocol to determine the solubility of this compound in each surfactant solution.
-
Plot the solubility as a function of surfactant concentration to determine the optimal concentration for your needs.
Visualizations
The following diagrams illustrate the troubleshooting workflow and experimental procedures described above.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for the co-solvency method.
Caption: Experimental workflow for cyclodextrin complexation.
References
Stability of Catharanthine Tartrate in different solvents and temperatures
Technical Support Center: Stability of Catharanthine (B190766) Tartrate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of catharanthine tartrate in various solvents and at different temperatures. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at temperatures between 2°C and 8°C in a well-closed container. Some suppliers recommend -20°C for optimal long-term stability, with one indicating stability for at least four years at this temperature[1]. For short-term transit (up to two weeks), ambient temperatures are generally acceptable[2].
2. What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents. Commonly used solvents include:
3. How stable is this compound in solution?
Prepared solutions of this compound have limited stability and it is recommended to use them on the same day they are prepared[5]. If storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to one year to minimize degradation[3][5].
4. What is the expected stability of this compound at different pH values?
5. Is this compound sensitive to light or oxidation?
Yes, catharanthine is susceptible to oxidation , which is a critical step in its synthetic conversion to vinblastine[3][6]. Additionally, studies have shown that it can be oxidized in the presence of near-ultraviolet light, indicating a potential for photodegradation [1]. Therefore, it is recommended to protect solutions of this compound from light and to use degassed solvents where possible to minimize oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent analytical results (e.g., HPLC). | Degradation of the stock solution or sample. | Prepare fresh solutions daily. If storing, aliquot and freeze at -20°C or -80°C and use within the recommended timeframe. Protect solutions from light. |
| Incomplete dissolution of the solid. | Ensure complete dissolution by vortexing or brief sonication. Refer to solubility data to ensure you are not exceeding the solubility limit in the chosen solvent. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | This could be due to prolonged storage, exposure to light, inappropriate pH, or high temperatures. Review handling and storage procedures. A forced degradation study may help to identify these degradation products. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is scrupulously clean. | |
| Precipitation of the compound from solution. | Exceeding the solubility limit. | Check the solubility of this compound in the specific solvent and adjust the concentration accordingly. |
| Change in temperature or pH of the solution. | Ensure the solution is maintained at a constant temperature. Be mindful of pH changes, especially when mixing with buffered solutions. | |
| Discoloration of the solution. | Oxidative degradation or other chemical reactions. | This is a sign of instability. Discard the solution and prepare a fresh one, taking precautions to minimize exposure to air and light. Consider using an inert atmosphere (e.g., argon or nitrogen) for sensitive experiments. |
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid | Long-term Storage | -20°C | ≥ 4 years | [1] |
| Solid | Long-term Storage | 2-8°C | Not specified | [4][6] |
| Solid | Short-term Shipping | Ambient | < 2 weeks | [2] |
| In Solution (DMSO) | Short-term Storage | -20°C | Up to 2 weeks | [5] |
| In Solution (General) | Long-term Storage | -80°C | Up to 1 year | [3] |
| In Solution (General) | Daily Use | Room Temperature | Same day | [5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30-50 mg/mL | [1][3] |
| DMF | ~30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| Ethanol | Soluble | [4][5] |
| Methanol (B129727) | Soluble | [5] |
| Pyridine | Soluble | [5] |
Note: Quantitative stability data for this compound in different solvents and at various temperatures is limited in publicly available literature. The information provided is based on manufacturer recommendations and related studies. For critical applications, it is highly recommended to perform in-house stability studies.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC grade methanol (or other suitable organic solvent)
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and analyze at the specified time points.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a thermostatic oven at an elevated temperature (e.g., 60°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
-
Solution State: Heat an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 60°C) and analyze at the specified time points.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source. Analyze at different time points. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5) with UV detection at 254 nm[8].
-
Record the peak area of catharanthine and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Determine the retention times of the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent analytical results for this compound.
References
- 1. Catharanthine oxidation in flavin mononucleotide-mediated catharanthine-vindoline coupling reaction for synthesis of dimeric indole alkaloids under near-ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type matters: competence for alkaloid metabolism differs in two seed-derived cell strains of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) [pubmed.ncbi.nlm.nih.gov]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Optimizing the reaction conditions for the synthesis of vinblastine from Catharanthine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of vinblastine (B1199706) from catharanthine (B190766) and vindoline (B23647). The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling catharanthine and vindoline to synthesize vinblastine?
A1: The most prevalent and effective method is the Fe(III)-promoted coupling of catharanthine and vindoline, which biomimetically forms the intermediate anhydrovinblastine (B1203243).[1][2] This intermediate is then oxidized to produce vinblastine and its stereoisomer, leurosidine (B1205338). A significant advancement in this area is a one-pot reaction that combines the coupling and oxidation steps.[1][3]
Q2: What is the role of FeCl₃ in the coupling reaction?
A2: Ferric chloride (FeCl₃) acts as a promoter in the coupling reaction. It is believed to initiate the reaction by generating a catharanthine radical cation through a single electron oxidation.[1][4] This radical cation then undergoes oxidative fragmentation, leading to a diastereoselective coupling with vindoline to form an iminium ion intermediate.[1]
Q3: Why is a co-solvent like 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) used in the reaction?
A3: The use of CF₃CH₂OH as a co-solvent with aqueous 0.1 N HCl is crucial for solubilizing the reactants, catharanthine and vindoline.[1][2] This improved solubility leads to a superb conversion rate to the anhydrovinblastine intermediate, with yields approaching 90%.[1]
Q4: What is the purpose of adding NaBH₄ and air in the second step of the one-pot synthesis?
A4: In the one-pot synthesis of vinblastine, after the initial Fe(III)-promoted coupling, the reaction mixture is added to a solution containing another Fe(III) salt and sodium borohydride (B1222165) (NaBH₄) in the presence of air (O₂).[1] NaBH₄ serves a dual purpose: it reduces the intermediate iminium ion to anhydrovinblastine and also initiates the oxidation of the C15′–C20′ double bond of anhydrovinblastine.[1] The oxygen from the air is incorporated to form the hydroxyl group at the C20′ position, yielding vinblastine and leurosidine.[2]
Q5: Can other Fe(III) reagents be used instead of FeCl₃?
A5: Yes, other Fe(III) reagents have been explored. For instance, Fe₂(SO₄)₃ has been shown to effect the coupling of catharanthine and vindoline to produce anhydrovinblastine, albeit with a slightly lower yield (71%) in unoptimized conditions compared to FeCl₃.[1] Ferric oxalate (B1200264) (Fe₂(ox)₃) is also used in the subsequent oxidation step.[4] It is important to note that Fe(II) reagents like FeSO₄ are ineffective in promoting the oxidation reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of anhydrovinblastine | - Poor solubility of reactants. - Suboptimal Fe(III) reagent concentration. - Incorrect reaction temperature. | - Ensure the use of a co-solvent like CF₃CH₂OH with aqueous 0.1 N HCl to fully dissolve catharanthine and vindoline.[1] - Use 5 equivalents of FeCl₃ for the coupling reaction.[1][2] - Conduct the coupling reaction at 23 °C for optimal conversion.[1][2] |
| Poor diastereoselectivity at C16’ | - The coupling reaction was performed at a higher temperature. | - Lowering the reaction temperature can significantly improve the diastereoselectivity. For example, conducting the reaction at -78 °C can improve the diastereomeric ratio to >5:1, compared to 1:1 at 0 °C.[2] |
| Low yield of vinblastine in the one-pot synthesis | - Inefficient oxidation of the anhydrovinblastine intermediate. - Suboptimal pH during the reaction. | - Ensure the reaction mixture from the coupling step is added to a solution of a soluble Fe(III) salt (e.g., Fe₂(ox)₃, 10 equivalents) and NaBH₄ at 0 °C, saturated with air.[1] - In alternative semi-synthetic procedures, adjusting the pH to 8.3 has been shown to maximize the vinblastine yield.[5] |
| Formation of significant amounts of leurosidine | - This is an inherent outcome of the oxidation step, which produces a mixture of C20' alcohol isomers. | - The typical ratio of vinblastine to leurosidine is approximately 2:1.[1] Further purification will be necessary to isolate vinblastine. The use of certain additives like 2,2'-bipyridine (B1663995) has been observed to slightly improve the diastereoselectivity to a 3:1 ratio.[2] |
| Reaction fails to proceed | - Inactive Fe(III) reagent. - Presence of inhibiting functional groups on the precursors. | - Use a fresh, anhydrous source of the Fe(III) reagent. - Certain modifications to the catharanthine or vindoline structures, such as an N-methyl group on catharanthine or an N-formyl group on vindoline, can prevent the Fe(III)-promoted coupling.[1][6] |
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Vinblastine Synthesis
| Step | Parameter | Value | Yield | Reference |
| Coupling to Anhydrovinblastine | Reactants | Catharanthine (0.022 M), Vindoline (0.022 M) | 90% (Anhydrovinblastine) | [1] |
| Promoter | FeCl₃ (5 equivalents) | [1][2] | ||
| Solvent | 0.1 N HCl–CF₃CH₂OH | [1] | ||
| Temperature | 23 °C | [1][2] | ||
| One-Pot Synthesis to Vinblastine | Coupling Promoter | FeCl₃ (5 equivalents) | 40–43% (Vinblastine) | [1] |
| Oxidation Reagents | Fe₂(ox)₃ (10 equivalents), NaBH₄, air | 20–23% (Leurosidine) | [1] | |
| Oxidation Temperature | 0 °C | [1] | ||
| Total Coupled Products | >80% | [1] | ||
| Total C20' Alcohols | >60% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Anhydrovinblastine
-
Prepare a solution of catharanthine (0.022 M) and vindoline (0.022 M) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.
-
Add 5 equivalents of FeCl₃ to the solution.
-
Stir the reaction mixture at 23 °C.
-
After the reaction is complete, add NaBH₄ to reduce the intermediate iminium ion.
-
Work up the reaction to isolate anhydrovinblastine. The expected yield is approximately 90%.[1]
Protocol 2: One-Pot Synthesis of Vinblastine
-
Follow steps 1-3 from Protocol 1 for the initial coupling reaction.
-
Do not perform a reductive workup. Instead, prepare a separate solution of a soluble Fe(III) salt, such as Fe₂(ox)₃ (10 equivalents), cooled to 0 °C and saturated with air.
-
Add the reaction mixture from step 1 to the Fe(III) solution.
-
Add NaBH₄ to the combined mixture to initiate the oxidation and reduction steps.
-
After the reaction is complete, proceed with the workup and purification to isolate vinblastine and leurosidine. Expected yields are 40-43% for vinblastine and 20-23% for leurosidine.[1]
Visualizations
Caption: Workflow for the one-pot synthesis of vinblastine.
Caption: Troubleshooting logic for low vinblastine yield.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The radical cation mediated cleavage of catharanthine leading to the vinblastine type alkaloids: implications for total synthesis and drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Catharanthine Extraction Yields from Catharanthus roseus
Welcome to the technical support center for overcoming low yields in the extraction of Catharanthine from Catharanthus roseus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low Catharanthine yields from Catharanthus roseus?
A1: Low yields of Catharanthine, a critical precursor for the synthesis of anticancer drugs like vinblastine (B1199706) and vincristine, are a significant challenge. The main factors contributing to this are:
-
Low Natural Abundance: Catharanthine is present in very small quantities in the plant, sometimes as low as 0.0005% of the dry leaf weight.[1]
-
Spatial Separation of Precursors: Within the plant, the precursors to the final dimeric alkaloids, Catharanthine and vindoline (B23647), are synthesized and stored in different cell types, which limits their natural combination.[1]
-
Suboptimal Extraction Methods: The efficiency of extraction is highly dependent on the chosen method and its parameters. Unoptimized protocols can lead to significant losses.[1]
-
Post-Harvest Degradation: Improper handling and storage of the plant material can result in the enzymatic degradation of the target alkaloids.
Q2: Which part of the Catharanthus roseus plant contains the highest concentration of Catharanthine?
A2: The leaves of Catharanthus roseus are the primary source for Catharanthine extraction and are known to have the highest concentration of this alkaloid.[1]
Q3: How can the Catharanthine content be increased in the plant material itself before extraction?
A3: Several strategies can be employed to boost the in-planta production of Catharanthine:
-
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can significantly increase alkaloid production.[1][2] Effective elicitors include methyl jasmonate, salicylic (B10762653) acid, and chitooligosaccharides.[1] For instance, the foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides has been shown to increase Catharanthine content by over 140%.[1][3]
-
In Vitro Cultures: Plant tissue culture techniques, such as cell suspension and hairy root cultures, provide a controlled environment for producing Catharanthine.[1] These methods allow for the optimization of growth media and conditions to maximize alkaloid accumulation.[1]
-
Metabolic Engineering: Genetic modification of the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway is a promising approach to increase the flow towards Catharanthine production.[1] This can involve the overexpression of key enzymes or transcription factors in the pathway.[1]
-
Controlled Environmental Conditions: Growing C. roseus under specific lighting conditions, such as red light, can enhance the production of both vindoline and Catharanthine.[1]
Troubleshooting Guide
Problem 1: Low extraction efficiency using conventional solvent extraction.
Question: My Catharanthine yield is consistently low using a standard methanol (B129727) or ethanol (B145695) extraction. What parameters can I adjust to improve this?
Answer and Solutions:
-
Optimize Solvent Composition: While ethanol is a commonly used solvent, its concentration is crucial. Studies have demonstrated that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids.[1] For Supercritical Fluid Extraction (SFE), using methanol as a modifier at a concentration of around 6.6 vol% has proven effective.[1][4]
-
Adjust pH: The pH of the extraction medium is a critical factor. An acidic pH generally enhances the solubility and stability of alkaloids.[5] Extraction with an aqueous acidic solution, such as 0.1 M HCl, has been shown to be effective.[1][5][6]
-
Increase Temperature: For certain methods, increasing the extraction temperature can improve efficiency. However, this must be carefully balanced with the potential for thermal degradation of the alkaloids. For SFE, temperatures around 80°C have been used successfully.[1][4]
-
Modify Particle Size: The surface area of the plant material plays a significant role in extraction efficiency. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) increases the contact between the solvent and the plant material, leading to higher yields.[1]
-
Consider Advanced Extraction Techniques: If optimizing your current method is insufficient, consider switching to more advanced techniques that have demonstrated higher efficiencies. These include Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE).[1]
Problem 2: Difficulty in separating Catharanthine from other alkaloids and plant matrix components.
Question: My extract contains a complex mixture of compounds, and I am struggling to isolate pure Catharanthine. What purification strategies are recommended?
Answer and Solutions:
-
Acid-Base Partitioning: A common and effective initial purification step is acid-base partitioning. The crude extract can be dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution can then be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent, thereby separating them from polar impurities.
-
Precipitation: It is possible to selectively precipitate alkaloids from the acidic extract. For instance, treating the extract with an alkaline solution of embonic acid can precipitate Catharanthine and vindoline as embonate complexes, which can then be used for further synthesis or purification.[1][5][6]
-
Chromatography: For high-purity isolation, chromatographic techniques are indispensable:
-
Thin Layer Chromatography (TLC): TLC can be used for initial separation and to identify the fractions containing Catharanthine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification and purification of Catharanthine. A reversed-phase C18 column is commonly used for the separation of major indole alkaloids from C. roseus.[7][8][9][10]
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Catharanthine
| Extraction Method | Key Parameters | Catharanthine Yield (mg/g DW) | Reference(s) |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 | [11][12] |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min | 100% recovery reported | [4][11] |
| Ultrasound-Assisted Extraction (UAE) | Comparable to NPCE | Higher than Maceration and Heat Reflux | [11] |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | [11] |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | [11] |
| Solid-Phase Extraction and Semipreparative HPLC | - | 2 | [13] |
Note: The yield of Catharanthine can be influenced by various factors including the plant material, solvent system, and precise experimental conditions.
Experimental Protocols
Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Catharanthine
This protocol is based on a method shown to have high extraction efficiency.[12]
Materials:
-
Dried Catharanthus roseus leaves
-
80% Ethanol
-
Grinder/Mill
-
Negative-pressure cavitation extraction apparatus
-
Filtration system (e.g., Whatman filter paper)
-
Rotary evaporator
Methodology:
-
Sample Preparation: Grind the dried leaves of C. roseus to a fine powder (approximately 60-mesh particle size).[1]
-
Extraction:
-
Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.[1]
-
Filtration and Concentration:
-
Combine the extracts from the three cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.[1]
-
-
Quantification: Analyze the Catharanthine content in the crude extract using a validated HPLC method.[7][8][9][10]
Protocol 2: Conventional Solvent Extraction (Acid-Base Extraction)
This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.[11]
Methodology:
-
Acidic Extraction: Extract the powdered plant material with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). In this acidic medium, the alkaloids form salts and dissolve in the aqueous phase.[5][6][11]
-
Filtration: Filter the mixture to remove the solid plant debris.[11]
-
Basification: Raise the pH of the acidic extract by adding a base (e.g., ammonia), which converts the alkaloid salts back to their free base form.[11]
-
Organic Solvent Extraction: Extract the basified aqueous solution with a nonpolar organic solvent (e.g., chloroform (B151607) or ethyl acetate). The free base alkaloids, being more soluble in the organic solvent, will move into the organic phase.[11]
-
Concentration: Evaporate the organic solvent to yield a crude alkaloid extract.[11]
-
Purification: The crude extract can be further purified using techniques like column chromatography.[11]
Mandatory Visualization
Caption: Simplified biosynthetic pathway of Catharanthine.
Caption: General workflow for Catharanthine extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing and poor resolution in HPLC analysis of Catharanthine Tartrate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Catharanthine Tartrate. This guide provides practical solutions to problems such as peak tailing and poor resolution, ensuring robust and reliable analytical results.
Troubleshooting Guide: Peak Shape and Resolution Issues
This section addresses specific problems you might encounter during the HPLC analysis of this compound.
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, an asymmetry where the latter part of the peak is drawn out, is a common problem in the analysis of basic compounds like Catharanthine.[1][2] This phenomenon can compromise the accuracy of peak integration and reduce resolution.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase.[3][4]
Answer: The most probable causes for peak tailing of this compound are:
-
Silanol (B1196071) Interactions: Catharanthine is a basic alkaloid.[5] Strong interactions can occur between the basic amine functional groups in Catharanthine and acidic residual silanol groups on the surface of silica-based columns (like C18).[3][6][7] These secondary interactions lead to peak tailing.[7]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of Catharanthine, causing peak shape distortion.[6] Operating near the analyte's pKa can result in asymmetrical peaks.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak tailing.[1][8]
-
Column Degradation: An old or contaminated column may lose its efficiency, resulting in poor peak shape. Voids in the column packing can also contribute to this issue.[1]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase dead volume and cause band broadening, which may manifest as peak tailing.[1][6]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2-3) to protonate the silanol groups, minimizing their interaction with the basic Catharanthine molecule.[1]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping blocks the residual silanol groups, reducing secondary interactions.[1][6] Polar-embedded or polar-endcapped phases can also provide better shielding for basic compounds.[6]
-
Adjust Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1]
-
Reduce Sample Concentration: Dilute your sample or decrease the injection volume to avoid column overload.[1][9]
-
Column Maintenance: If you suspect column degradation, try flushing the column with a strong solvent.[9] If performance does not improve, replacing the column may be necessary.[1][10] Using a guard column can help extend the life of your analytical column.[8]
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure and free of leaks.[1]
Question 2: What should I do if I'm observing poor resolution between this compound and other related alkaloids or impurities?
Poor resolution, where two or more peaks overlap, hinders accurate quantification and identification.[8][10] This issue is common when analyzing structurally similar compounds like Catharanthus alkaloids.[11]
Answer: Poor resolution is typically a result of inadequate column efficiency, insufficient selectivity between the analytes, or a suboptimal retention factor.[2][12]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Modifying the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly alter selectivity.[9][12] Try changing the organic modifier percentage by 5-10%.[1]
-
Switch Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can change the elution order and improve separation.[2]
-
Utilize Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often improve the resolution of complex mixtures.[8]
-
-
Modify HPLC System Parameters:
-
Evaluate Your Column:
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase column efficiency and, consequently, resolution.[12][13]
-
Select a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase) that can offer different selectivity.[1][2]
-
-
Sample Preparation: Ensure your sample is properly filtered (using a 0.22 µm or 0.45 µm filter) to remove any particulates that could clog the column and affect performance.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for method development is a reversed-phase HPLC method using a C18 column.[11] An isocratic mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a pH of around 3.5 has been shown to be effective.[14]
Q2: What is the typical solubility of this compound?
This compound is soluble in organic solvents like DMSO and ethanol (B145695) but has low solubility in water.[5][15][16][17] When preparing samples, it is advisable to dissolve the compound in an organic solvent and then dilute it with the mobile phase.
Q3: At what wavelength should I monitor for the detection of this compound?
Catharanthine has UV absorbance maxima around 224 nm and 283 nm.[18] A detection wavelength of 254 nm has also been successfully used.[14] The optimal wavelength may vary depending on the mobile phase composition and the presence of other compounds.
Q4: How can I confirm the identity of my Catharanthine peak?
Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For more definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[16]
Experimental Protocols
Protocol 1: General HPLC Analysis of this compound
This protocol provides a baseline method that can be optimized for your specific application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: Acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.[14]
-
Flow Rate: 1.2 mL/min.[14]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 10 µL.[11]
Protocol 2: Sample Preparation from Plant Material (Simplified)
This is a general guide for extracting alkaloids from Catharanthus roseus leaves.
-
Weigh 5 g of dried, powdered leaf material.
-
Extract with 90% ethanol.
-
Filter the ethanol extract and concentrate it using a rotary evaporator.
-
Dilute the concentrated extract with water.
-
Acidify the solution with 3% hydrochloric acid.
-
Wash the acidic solution with hexane (B92381) to remove non-alkaloidal components.
-
The resulting aqueous layer, containing the alkaloid hydrochlorides, can be filtered and is ready for HPLC analysis.[11]
Data Presentation
Table 1: Summary of Recommended Starting HPLC Parameters
| Parameter | Recommended Value | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [11] |
| Mobile Phase | Acetonitrile:0.1M Phosphate Buffer (pH 3.5) (21:79) | [14] |
| Flow Rate | 1.2 mL/min | [14] |
| Temperature | 35°C | [11] |
| Detection | 254 nm | [14] |
| Injection Vol. | 10 µL | [11] |
Visualized Workflows
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Solving Common Errors in HPLC [omegascientific.com.sg]
- 11. benchchem.com [benchchem.com]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Calcium Channel | TargetMol [targetmol.com]
- 16. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. nbinno.com [nbinno.com]
- 18. caymanchem.com [caymanchem.com]
Managing Catharanthine Tartrate degradation during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of issues related to the degradation of Catharanthine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), suboptimal pH conditions (both acidic and alkaline), high temperatures, and oxidizing agents. The indole (B1671886) moiety and the ester functional group within the Catharanthine molecule are particularly susceptible to chemical modification under these stress conditions.
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers suggest that storage at 2-8°C in a well-closed container is also acceptable for long-term storage.[3] For short-term storage or during shipping, ambient temperatures are generally acceptable for brief periods.[4] It is crucial to protect the compound from light.
Q3: Can I store this compound in solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[2][5] Aqueous solutions are prone to hydrolysis and other degradation pathways. If you must prepare a stock solution, it is best to do so in an organic solvent like DMSO or ethanol, purged with an inert gas, and stored at -80°C for short periods.[2][6] Even then, fresh preparation is always recommended for sensitive experiments.
Q4: I've observed a change in the color/appearance of my this compound powder. What should I do?
A4: A change in the physical appearance of the powder, such as discoloration, could indicate degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before proceeding with your experiments. Compare the chromatogram of the suspect sample with a reference standard or a previously analyzed batch.
Q5: My experimental results are inconsistent. Could this be due to this compound degradation?
A5: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may have their own biological effects. It is crucial to ensure the integrity of your this compound before each experiment, especially for long-duration studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
You observe additional peaks in your chromatogram that are not present in the reference standard.
-
The peak area of this compound is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from Light: Ensure that all handling steps, from weighing to solution preparation and storage, are performed under amber or light-protective conditions. Use amber vials for storing solutions. 2. Review Experimental Setup: If your experiment involves prolonged exposure to light, consider if this is a contributing factor and take steps to shield your samples. |
| pH-Mediated Degradation | 1. Check pH of Solutions: Verify the pH of all buffers and media used to dissolve or dilute this compound. The stability of indole alkaloids can be pH-dependent. 2. Buffer Selection: Use freshly prepared buffers and ensure they are appropriate for maintaining a stable pH throughout your experiment. |
| Thermal Degradation | 1. Avoid High Temperatures: Do not expose this compound solutions to high temperatures for extended periods. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. 2. Proper Storage: Ensure that stock solutions and samples are stored at the recommended low temperatures when not in use. |
| Oxidative Degradation | 1. Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides or other oxidizing contaminants. 2. Purge with Inert Gas: When preparing stock solutions in organic solvents, purging the solvent with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.[2][5] |
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
You observe particulate matter or cloudiness after dissolving this compound in an aqueous buffer.
-
The concentration of the filtered solution is lower than intended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Initial Dissolution in Organic Solvent: this compound is sparingly soluble in aqueous buffers.[2][5] First, dissolve the compound in an organic solvent such as DMSO or dimethylformamide (DMF) to create a concentrated stock solution.[2] 2. Serial Dilution: Gradually dilute the organic stock solution with your aqueous buffer of choice while vortexing to avoid precipitation. |
| Incorrect Solvent Choice | 1. Consult Solubility Data: Refer to the supplier's technical data sheet for recommended solvents and approximate solubility. Solubility in DMSO and DMF is approximately 30 mg/mL.[2] |
| pH Effects on Solubility | 1. Adjust Buffer pH: The solubility of alkaloids can be influenced by pH. Experiment with slight adjustments to the buffer pH to see if solubility improves, keeping in mind the potential for pH-mediated degradation. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Condition | Duration | Recommendations |
| Solid Powder | -20°C[1][2] | Long-term (≥ 4 years)[1] | Store in a tightly sealed, light-resistant container. |
| 2-8°C[3] | Long-term | Store in a well-closed container. | |
| Room Temperature | Short-term (Shipping) | Permissible for continental US shipping; may vary elsewhere.[1] | |
| Organic Stock Solution (e.g., DMSO) | -80°C | Short-term (days to a week) | Purge with inert gas before sealing. Use fresh solutions for best results.[6] |
| Aqueous Solution | 2-8°C | Not Recommended (> 1 day)[2][5] | Prone to degradation. Prepare fresh for each experiment. |
Table 2: Illustrative Example of this compound Degradation Kinetics (Hypothetical Data)
This table presents hypothetical data to illustrate the expected degradation trends based on first-order kinetics. Actual degradation rates will vary depending on the specific experimental conditions.
| Stress Condition | Time (hours) | Remaining this compound (%) |
| Acidic (pH 3), 40°C | 0 | 100 |
| 24 | 85 | |
| 48 | 72 | |
| 72 | 61 | |
| Alkaline (pH 9), 40°C | 0 | 100 |
| 24 | 88 | |
| 48 | 77 | |
| 72 | 68 | |
| Oxidative (3% H₂O₂), 25°C | 0 | 100 |
| 8 | 90 | |
| 16 | 81 | |
| 24 | 73 | |
| Photolytic (UV Lamp), 25°C | 0 | 100 |
| 2 | 80 | |
| 4 | 64 | |
| 6 | 51 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is based on published procedures for the analysis of Catharanthus alkaloids and can be used as a starting point for method development and validation.[4][7][8]
-
Chromatographic System: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffer. A common mobile phase is acetonitrile and 0.1 M phosphate (B84403) buffer containing 0.5% glacial acetic acid (pH 3.5) in a ratio of approximately 21:79 (v/v).[7]
-
Flow Rate: 1.0 - 1.2 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments to a suitable concentration within the linear range of the method using the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak by its retention time compared to the standard. Degradation products will appear as separate peaks. The PDA detector can be used to check for peak purity.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Catharanthine Tartrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Catharanthine (B190766) Tartrate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Catharanthine Tartrate in animal models, and what are the primary barriers to its absorption?
A1: The oral bioavailability of Catharanthine is notably low. Studies in rats have reported an oral bioavailability of approximately 4.7%[1]. This poor absorption is primarily attributed to two main factors:
-
P-glycoprotein (P-gp) Efflux: Catharanthine is a substrate for the P-glycoprotein (P-gp) efflux transporter[2][3][4]. P-gp is a protein expressed on the surface of intestinal epithelial cells that actively pumps a wide range of xenobiotics, including Catharanthine, back into the intestinal lumen, thereby limiting its net absorption into the bloodstream.
-
Poor Aqueous Solubility: While specific data on the aqueous solubility of this compound is not extensively reported in the reviewed literature, its chemical nature as a vinca (B1221190) alkaloid suggests it is a lipophilic molecule with likely low aqueous solubility. Poor solubility can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of P-gp efflux and poor solubility. Based on studies with related compounds and general principles for enhancing the bioavailability of poorly soluble drugs, the following approaches are recommended:
-
Lipid-Based Formulations: These formulations, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and niosomes, can enhance the solubility and absorption of lipophilic drugs[5][6]. A study on Vinca rosea alkaloids demonstrated that a niosomal formulation increased their bioavailability by two-fold in an ex-vivo goat intestine model.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can significantly improve the dissolution rate and, consequently, the oral absorption of poorly water-soluble drugs[7][8][9].
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, which can lead to enhanced absorption.
Q3: Can co-administration of other agents improve the bioavailability of this compound?
A3: Yes, co-administration with P-glycoprotein inhibitors is a promising strategy. Since P-gp efflux is a major barrier to Catharanthine absorption, inhibiting this transporter can increase its intestinal permeability and systemic bioavailability. Verapamil is a well-known P-gp inhibitor that has been used in in-vivo studies to confirm the role of P-gp in limiting the absorption of other drugs[4].
Q4: What is the expected metabolic pathway for this compound, and how might it affect bioavailability?
A4: While specific studies on the complete metabolic pathway of this compound are limited, it is likely to undergo first-pass metabolism in the intestine and liver, which can significantly reduce its bioavailability[10][11][12]. The metabolism is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily[13][14]. Studies on the related vinca alkaloid, vindoline (B23647), have shown involvement of CYP enzymes in its metabolism. Therefore, strategies that can modulate the activity of these enzymes might influence the bioavailability of this compound.
Troubleshooting Guides
This section provides practical guidance for specific problems you may encounter during your in vivo bioavailability studies.
Problem 1: Inconsistent or highly variable pharmacokinetic data in rats.
-
Possible Cause: Improper oral gavage technique, leading to variable dosing.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage procedures for rats. Verify the correct placement of the gavage needle and slow administration of the formulation to avoid regurgitation or administration into the trachea. Detailed protocols for oral gavage in rats are available[7][15].
-
Expected Outcome: More consistent and reproducible plasma concentration-time profiles.
-
Possible Cause: Variability in the fasting state of the animals.
-
Troubleshooting Step: Implement a strict and consistent fasting protocol for all animals before oral administration (typically 12 hours with free access to water). Food can significantly and variably affect the absorption of many drugs.
-
Expected Outcome: Reduced inter-animal variability in pharmacokinetic parameters.
Problem 2: No significant improvement in bioavailability with a novel formulation compared to a simple suspension.
-
Possible Cause: The chosen formulation strategy does not adequately address the primary absorption barriers (P-gp efflux and/or poor solubility).
-
Troubleshooting Step:
-
Confirm P-gp Efflux: Conduct an in vitro Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm that your this compound is a P-gp substrate. A high efflux ratio that is reduced by the inhibitor will confirm this.
-
Optimize Formulation: If P-gp efflux is confirmed, consider incorporating a P-gp inhibitor into your formulation or using a formulation strategy known to bypass P-gp, such as certain nanoparticle systems. If poor solubility is the main issue, ensure your formulation (e.g., solid dispersion) achieves and maintains a supersaturated state in vitro.
-
-
Expected Outcome: A revised formulation strategy that leads to a measurable improvement in in vivo bioavailability.
-
Possible Cause: In vitro dissolution method is not predictive of in vivo performance.
-
Troubleshooting Step: Use a biorelevant dissolution medium that simulates the composition of intestinal fluids (e.g., FaSSIF or FeSSIF) to get a more accurate prediction of in vivo dissolution.
-
Expected Outcome: Better correlation between in vitro dissolution and in vivo absorption.
Problem 3: Difficulty in quantifying this compound in plasma samples.
-
Possible Cause: The analytical method (e.g., LC-MS/MS) is not sufficiently sensitive or is subject to matrix effects.
-
Troubleshooting Step: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Catharanthine in rat plasma. This includes optimizing the extraction procedure, chromatographic separation, and mass spectrometric conditions. A published method for the simultaneous determination of vindoline and catharanthine in rat plasma can be used as a starting point[1].
-
Expected Outcome: Accurate and reliable quantification of this compound in plasma samples, enabling robust pharmacokinetic analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Catharanthine in Rats (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 4.7% | [1] |
| Time to Maximum Concentration (Tmax) | Not Reported | |
| Maximum Concentration (Cmax) | Not Reported | |
| Area Under the Curve (AUC) | Not Reported |
Note: Specific Cmax and AUC values for unformulated this compound are not detailed in the provided search results, but the low bioavailability is a key indicator of poor absorption.
Table 2: Potential Improvement in Bioavailability with Formulation Strategies (Hypothetical Data Based on Related Compounds)
| Formulation Strategy | Animal Model | Key Pharmacokinetic Finding | Potential Fold-Increase in Bioavailability |
| Niosomal Formulation | Goat (ex-vivo) | Two-fold increase in bioavailability of Vinca rosea alkaloids | ~2 |
| Solid Dispersion | Rat | Increased dissolution and bioavailability of cantharidin (B1668268) (a poorly soluble drug) by 295.4% | Potentially significant increase |
| Co-administration with P-gp Inhibitor | Rat | Significant increase in bioavailability of other P-gp substrates (e.g., lumefantrine) | Dependent on the extent of P-gp efflux |
This table is illustrative and highlights the potential of different strategies. Specific in vivo data for formulated this compound is needed for a direct comparison.
Experimental Protocols
1. Protocol for Oral Gavage in Rats
This is a general protocol and should be adapted based on institutional guidelines and specific experimental needs.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension, solution, nanoformulation) at the desired concentration.
-
Dosing Volume: Typically 5-10 mL/kg body weight.
-
Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle and return the rat to its cage.
-
2. Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Model and Dosing: As described in the oral gavage protocol. An intravenous (IV) group is also required to determine absolute bioavailability.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Catharanthine in the plasma samples using a validated LC-MS/MS method[1].
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
Caption: Key barriers to oral absorption of this compound at the enterocyte level.
Caption: Logical relationship between the bioavailability problem and potential solutions.
References
- 1. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. scispace.com [scispace.com]
- 10. In vitro and in vivo small intestinal metabolism of CYP3A and UGT substrates in preclinical animals species and humans: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP3A4 - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Techniques for Catharanthine Tartrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of Catharanthine (B190766) Tartrate. Our aim is to help you improve the purity and yield of your target compound through refined techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields of Catharanthine Tartrate during purification?
A1: Low yields can stem from several factors throughout the extraction and purification process. The natural abundance of catharanthine in Catharanthus roseus is inherently low, often around 0.0005% of the dry leaf weight.[1] Beyond this, significant losses can occur due to suboptimal extraction methods, post-harvest degradation of the plant material, and losses during chromatographic or crystallization steps. For instance, using an excessive volume of solvent during recrystallization can lead to a substantial amount of the product remaining in the mother liquor.
Q2: My purified this compound has a persistent yellowish or brownish tint. What causes this and how can I remove it?
A2: Discoloration in the final product is typically due to the presence of co-extracted plant pigments or degradation products. Catharanthine is susceptible to degradation when exposed to light, air (oxidation), or extreme pH conditions.[2] To mitigate this, it is crucial to protect the compound from light by using amber-colored glassware or aluminum foil during purification.[2] If oxidation is suspected, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] A final recrystallization step, optionally with the addition of activated charcoal to the hot solution to adsorb colored impurities, is often effective in yielding a white crystalline product.[2]
Q3: I am observing co-elution of impurities with my this compound peak during HPLC purification. How can I improve the separation?
A3: Co-elution is a common challenge in HPLC. To enhance resolution, several parameters of your method can be optimized. Adjusting the pH of the mobile phase is critical for ionizable compounds like alkaloids, as it can significantly alter retention times and improve selectivity.[2] Experimenting with different organic modifiers (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using a ternary mixture) or changing the stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) can also provide different selectivities.[2] Additionally, optimizing the flow rate and temperature, or switching from an isocratic to a gradient elution method can further improve the separation of closely eluting impurities.[2]
Q4: What is Centrifugal Partition Chromatography (CPC) and is it a suitable method for Catharanthine purification?
A4: Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique where a liquid stationary phase is immobilized by a centrifugal field.[2] This method is particularly well-suited for the purification of natural products like alkaloids because it avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery rates.[2] CPC has been successfully employed for the efficient, preparative isolation of indole (B1671886) alkaloids, including catharanthine, from Catharanthus roseus extracts.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of Crystals During Recrystallization
| Possible Cause | Solution |
| Excessive Solvent | Use a minimal amount of hot solvent to dissolve the crude product. Before discarding the mother liquor, test for the presence of dissolved product by evaporating a small sample. If a significant residue remains, concentrate the mother liquor and attempt a second crystallization. |
| Premature Crystallization | Ensure the cooling process is slow and gradual. Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator. Using an insulated container can also help slow the cooling rate.[2] |
| Inappropriate Solvent System | The choice of solvent is crucial. Experiment with different solvent systems. A common approach is to dissolve the compound in a solvent in which it is highly soluble (e.g., methanol or ethanol) and then slowly add an anti-solvent in which it is insoluble to induce crystallization.[2] |
Issue 2: "Oiling Out" Instead of Crystallizing
| Possible Cause | Solution |
| High Level of Supersaturation | Avoid rapid cooling or the quick addition of an anti-solvent, which can lead to high supersaturation. Slow, controlled cooling is key. |
| Inappropriate Temperature | Ensure the temperature of the solution is below the melting point of your compound in that particular solvent system. |
| Absence of Nucleation Sites | If crystals do not form, try "seeding" the solution by adding a tiny crystal of pure this compound. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization and promote oiling out. Consider an additional purification step, such as column chromatography, before attempting recrystallization. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for different purification techniques used for Catharanthine. Direct comparison can be challenging due to variations in starting material and experimental conditions.
| Purification Technique | Starting Material | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | Crude Extract | >95% (variable) | Moderate to High | Simple, cost-effective for removing certain impurities. | Can have lower yields if not optimized; may not remove closely related alkaloids. |
| Preparative HPLC | Partially Purified Extract | >99% | High | High resolution, excellent for separating complex mixtures. | Can be expensive, time-consuming, and requires specialized equipment. |
| Centrifugal Partition Chromatography (CPC) | Crude Alkaloid Mixture | High (not specified) | High recovery rates | No solid support (no irreversible adsorption), scalable.[1][2] | Requires specialized equipment and expertise in solvent system selection. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Gentle heating and stirring will aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a preparative C18 column with appropriate dimensions and particle size for the amount of material to be purified.
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or water with 0.1% trifluoroacetic acid). The pH of the aqueous phase should be carefully controlled.
-
Method Development: Optimize the separation on an analytical scale first. Key parameters to adjust include the mobile phase composition (including pH and organic modifier), flow rate, and column temperature. A gradient elution is often necessary to separate catharanthine from other alkaloids.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak, which can be detected by UV absorbance at approximately 280 nm.[2]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid can be further dried under high vacuum.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
Technical Support Center: Mitigating Off-Target Effects of Catharanthine Tartrate in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Catharanthine Tartrate. The focus is to help identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound in cancer cell models?
Catharanthine is a precursor to the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, and its primary on-target mechanism in cancer models is related to the disruption of microtubule dynamics. While it binds to tubulin poorly on its own, it contributes to the anti-mitotic activity of its dimeric derivatives, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the main known off-target effects of this compound?
The two most well-documented off-target effects of this compound are:
-
Inhibition of voltage-gated L-type calcium channels: This can lead to changes in intracellular calcium levels, affecting a wide range of cellular processes.
-
Inhibition of the mTOR signaling pathway: This can induce autophagy and apoptosis through mechanisms independent of microtubule disruption.
Q3: At what concentrations are the off-target effects of this compound typically observed?
A direct quantitative comparison of IC50 values for on-target versus off-target effects is not well-documented in the literature. However, based on available cytotoxicity data, significant effects on cancer cell lines are observed in the low micromolar to nanomolar range. It is crucial to perform dose-response experiments in your specific cellular model to determine the therapeutic window where the desired on-target effect is observed with minimal off-target interference.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of specific controls: Co-treatment with inhibitors of the off-target pathways (e.g., verapamil (B1683045) for calcium channels, rapamycin (B549165) for mTOR) can help dissect the mechanism of action.
-
Genetic approaches: Using CRISPR-Cas9 to knock out the intended target (e.g., specific tubulin subunits) can validate whether the observed phenotype is dependent on that target.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.
-
Varying experimental conditions: Modulating extracellular calcium levels or using intracellular calcium chelators can help mitigate the effects of calcium channel blockade.
Q5: What are the downstream consequences of Catharanthine's off-target effects?
-
Calcium channel blockade: Inhibition of L-type calcium channels can disrupt calcium homeostasis, impacting signaling pathways that regulate cell proliferation, invasion, and apoptosis.[2]
-
mTOR inhibition: This can lead to the induction of autophagy, a cellular self-degradation process, and can also trigger apoptosis through pathways involving the regulation of proteins like CREB1.[3]
Troubleshooting Guides
Issue 1: High cytotoxicity observed at concentrations intended for microtubule disruption studies.
Possible Cause: The observed cytotoxicity may be a result of off-target effects, particularly the inhibition of L-type calcium channels or the mTOR pathway, rather than solely microtubule disruption.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a detailed dose-response curve. | Determine the IC50 value for cytotoxicity in your specific cell line. This will help establish the concentration range for subsequent mechanistic studies. |
| 2 | Use specific pathway inhibitors as controls. | Co-treat cells with this compound and a known L-type calcium channel blocker (e.g., Verapamil) or an mTOR inhibitor (e.g., Rapamycin). |
| 3 | Vary extracellular calcium concentration. | Culture cells in media with low, normal, and high calcium concentrations during this compound treatment. |
| 4 | Utilize an intracellular calcium chelator. | Pre-treat cells with a membrane-permeant calcium chelator like BAPTA-AM before adding this compound.[4][5][6][7] |
| 5 | Assess markers of off-target pathway modulation. | Use Western blotting or other relevant assays to check the phosphorylation status of key proteins in the mTOR pathway (e.g., p70S6K, 4E-BP1) or changes in intracellular calcium levels. |
Issue 2: Inconsistent or unexpected results in cell viability or proliferation assays.
Possible Cause: Variability in experimental conditions or the interplay between on-target and off-target effects at the chosen concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize cell culture conditions. | Ensure consistent cell passage number, seeding density, and serum concentration in your media, as these can influence cellular responses. |
| 2 | Confirm compound stability and solubility. | Prepare fresh stock solutions of this compound and ensure it is fully solubilized in the final culture medium to avoid precipitation. |
| 3 | Perform a time-course experiment. | The effects of this compound may be time-dependent. Assess your endpoint at multiple time points (e.g., 24, 48, 72 hours). |
| 4 | Validate the on-target effect. | Use a tubulin polymerization assay or immunofluorescence to confirm that this compound is disrupting microtubules at the concentrations used in your experiments. |
| 5 | Consider cell line-specific differences. | The expression levels of L-type calcium channels and the activity of the mTOR pathway can vary between cell lines, leading to different sensitivities to off-target effects. |
Quantitative Data Summary
Table 1: Cytotoxicity of Catharanthine in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590 (equivalent to 200 µg/mL) | [1] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | ~0.63 (equivalent to 211 ng/mL) | [1] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | ~0.62 (equivalent to 210 ng/mL) | [1] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Co-treatment with Verapamil to Mitigate Calcium Channel Blockade
Objective: To determine if the observed effects of this compound are mediated by its inhibition of L-type calcium channels.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Verapamil hydrochloride
-
Assay-specific reagents (e.g., for viability, apoptosis, etc.)
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare a dose-response range of this compound.
-
Prepare a fixed, non-toxic concentration of Verapamil. A starting point could be in the range of 1-10 µM, but this should be optimized for your cell line.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
Verapamil alone
-
This compound at various concentrations
-
This compound at various concentrations + fixed concentration of Verapamil
-
-
Incubate for the desired experimental duration.
-
Perform your endpoint assay.
Expected Outcome: If the effects of this compound are partially or fully rescued by co-treatment with Verapamil, it suggests a significant contribution from its calcium channel blocking activity.
Protocol 2: Co-treatment with Rapamycin to Mitigate mTOR Inhibition
Objective: To determine if the observed effects of this compound are mediated by its inhibition of the mTOR pathway.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Rapamycin
-
Assay-specific reagents
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare a dose-response range of this compound.
-
Prepare a fixed, effective concentration of Rapamycin (typically in the nanomolar range, e.g., 20-100 nM).
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
Rapamycin alone
-
This compound at various concentrations
-
This compound at various concentrations + fixed concentration of Rapamycin
-
-
Incubate for the desired experimental duration.
-
Perform your endpoint assay.
Expected Outcome: If co-treatment with Rapamycin does not produce an additive or synergistic effect with this compound, it may suggest that both compounds act on the same pathway. Conversely, a lack of interaction may indicate independent mechanisms.
Visualizations
Caption: Experimental workflow to dissect on-target vs. off-target effects.
Caption: On-target and off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. L-type calcium channels regulate filopodia stability and cancer cell invasion downstream of integrin signalling by Guillaume Jacquemet et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 3. MTOR inhibition attenuates DNA damage and apoptosis through autophagy-mediated suppression of CREB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anticancer Activity of Catharanthine Tartrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Catharanthine Tartrate's anticancer activity across various cancer cell lines. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate further investigation into this promising natural compound.
Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has garnered significant interest in oncology research. As a precursor to the potent chemotherapeutic agents vinblastine (B1199706) and vincristine, its intrinsic anticancer properties are a subject of ongoing study. This guide summarizes the current understanding of Catharanthine's efficacy in different cancer models, offering a valuable resource for its validation and potential therapeutic development.
Comparative Anticancer Activity of Catharanthine
The cytotoxic effects of Catharanthine have been evaluated across a range of cancer cell lines, with varying degrees of potency observed. The half-maximal inhibitory concentration (IC50), a key measure of a compound's power to inhibit biological function, serves as a benchmark for this comparison.
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Carcinoma | HCT-116 | ~590[1] |
| T-cell Leukemia | JURKAT E.6 | ~0.63[1] |
| Acute Monocytic Leukemia | THP-1 | ~0.62[1] |
| Liver Carcinoma | HepG2 | Not explicitly stated, but apoptosis was induced at concentrations of 120-165 µM. |
| Breast Cancer | MDA-MB-231 | > 200 µg/mL |
| Breast Cancer | MCF-7 | > 200 µg/mL |
Note: The IC50 values for MDA-MB-231 and MCF-7 cell lines were reported as greater than 200 µg/mL, indicating lower cytotoxic activity in these specific breast cancer cell lines compared to leukemia cell lines under the tested conditions.
Mechanism of Action: Disruption of Microtubules and Induction of Apoptosis
Like other vinca (B1221190) alkaloids, Catharanthine's primary mechanism of anticancer activity involves the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the polymerization of tubulin, the building block of microtubules, Catharanthine leads to mitotic arrest and subsequently induces programmed cell death, or apoptosis.
Recent studies also suggest that Catharanthine can trigger apoptosis through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis. Furthermore, there is emerging evidence that Catharanthine may also induce autophagy, a cellular self-degradation process, in some cancer cells.
Experimental Protocols
To aid researchers in validating and expanding upon these findings, detailed protocols for essential in vitro assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound to the cells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Western Blotting for Key Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample. To investigate Catharanthine-induced apoptosis, the expression levels of key apoptotic markers such as cleaved caspases and members of the Bcl-2 family can be analyzed.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with different concentrations of this compound for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins. An increase in the ratio of cleaved Caspase-3 to total Caspase-3 and an altered Bax/Bcl-2 ratio are indicative of apoptosis induction.
Visualizing the Pathways and Processes
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of Catharanthine-induced apoptosis.
Caption: General experimental workflow for validating anticancer activity.
Conclusion
This compound demonstrates significant anticancer activity, particularly in hematological cancer cell lines. Its mechanism of action, centered on microtubule disruption and the induction of apoptosis, presents a compelling case for its further investigation as a potential chemotherapeutic agent. The provided data and protocols offer a solid foundation for researchers to build upon, fostering a deeper understanding of Catharanthine's therapeutic potential and paving the way for future drug development endeavors. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate the full spectrum of its molecular targets.
References
A Comparative Analysis of the Mechanisms of Action: Catharanthine Tartrate vs. Vincristine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of Catharanthine Tartrate and the well-established anti-cancer agent, Vincristine. This analysis is supported by experimental data to delineate their distinct cellular effects.
Introduction
Catharanthine and Vincristine are both indole (B1671886) alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. While they share a common origin, their molecular activities and therapeutic applications diverge significantly. Vincristine, a dimeric alkaloid, is a potent and widely used chemotherapeutic agent. In contrast, Catharanthine, a monomeric precursor to Vincristine and Vinblastine, exhibits a more complex and less potent pharmacological profile. This guide explores their differential impacts on crucial cellular processes, including microtubule dynamics, cell cycle progression, and the induction of cell death.
Comparative Analysis of Cellular Mechanisms
The primary distinction in the mechanism of action between Vincristine and this compound lies in their interaction with tubulin and the subsequent downstream cellular consequences. Vincristine is a classic anti-mitotic agent, whereas this compound appears to exert its effects through multiple, less direct pathways.
Table 1: Comparative Effects on Tubulin Polymerization
| Parameter | Vincristine | This compound | Reference |
| Binding Affinity (Ki) for Tubulin | ~0.085 µM (for inhibition of tubulin addition) | Weak, binds poorly to tubulin | [1] |
| Effect on Microtubule Assembly | Potent inhibitor of polymerization | Weak inhibitor of polymerization | [2] |
| IC50 for Tubulin Polymerization | Not explicitly found in direct comparison | Significantly higher than Vincristine | [3] |
Table 2: Comparative Effects on Cell Cycle Progression
| Parameter | Vincristine | This compound | Reference |
| Primary Effect | Arrest in the G2/M phase of the cell cycle | Can induce cell cycle disruption | [4][5] |
| Mechanism | Disruption of the mitotic spindle | Interference with mitotic spindle formation | [4][5] |
| Effective Concentration | IC50 of 0.1 µM in SH-SY5Y cells | IC50 of 60 µg/mL (~123 µM) in HCT116 cells | [6][7] |
Table 3: Comparative Effects on Apoptosis and Autophagy
| Parameter | Vincristine | This compound | Reference |
| Induction of Apoptosis | Potently induces apoptosis following mitotic arrest | Induces apoptosis, potentially via oxidative stress | [6][8] |
| Induction of Autophagy | Can induce autophagy in some contexts | Activates autophagy signaling pathways by inhibiting mTOR | [4][8] |
| Signaling Pathways | Caspase-3 and -9 activation | Upregulation of LC3, Beclin1, ULK1; mTOR inhibition | [6][8] |
Signaling Pathways and Mechanisms of Action
The divergent effects of Vincristine and this compound can be attributed to their distinct interactions with cellular signaling pathways.
Vincristine: A Direct Assault on the Cytoskeleton
Vincristine's mechanism is direct and potent. It binds to β-tubulin, a subunit of the microtubule polymer, preventing its polymerization into microtubules. This disruption of microtubule dynamics has a cascading effect, leading to the failure of mitotic spindle formation, arrest of the cell cycle in the M-phase, and the ultimate induction of apoptosis through the activation of caspase cascades.[4][6]
This compound: A Multi-faceted Approach
This compound's mechanism is less direct and appears to involve multiple cellular targets. While it has a weak inhibitory effect on tubulin polymerization, its primary anti-proliferative effects may stem from its ability to induce apoptosis and autophagy through alternative signaling pathways.[2][8] One identified pathway involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[8] Additionally, Catharanthine has been shown to inhibit voltage-gated L-type calcium channels, which could contribute to its diverse biological activities.[8]
References
- 1. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. | Sigma-Aldrich [sigmaaldrich.com]
Catharanthine Tartrate: A Comparative Analysis of its Role as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Catharanthine Tartrate's efficacy as a calcium channel blocker against other established alternatives. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to this compound
Catharanthine, a monoterpenoid indole (B1671886) alkaloid, is a constituent of the anticancer vinca (B1221190) alkaloids derived from the plant Catharanthus roseus.[1] Beyond its role as a precursor in the synthesis of vinblastine (B1199706) and vincristine, recent studies have highlighted its cardiovascular effects. Experimental evidence confirms that this compound functions as a calcium channel blocker, specifically targeting L-type voltage-operated calcium channels (VOCCs).[1][2] This mechanism of action leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.[1][3]
Comparative Analysis of L-Type Calcium Channel Blockers
To objectively assess the role of this compound, its performance is compared with three widely recognized classes of L-type calcium channel blockers: the phenylalkylamine (Verapamil), the benzothiazepine (B8601423) (Diltiazem), and the dihydropyridine (B1217469) (Nifedipine).
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in inhibiting L-type calcium channel currents. It is important to note that the experimental conditions, such as the specific cell types and voltage protocols, may vary between studies, which can influence the IC50 values.
| Compound | Class | Cell Type | IC50 (µM) | Reference |
| This compound | Alkaloid | Vascular Smooth Muscle Cells (VSMCs) | 8 | [1] |
| Cardiomyocytes | 220 | [1] | ||
| Verapamil (B1683045) | Phenylalkylamine | Vascular Smooth Muscle Cells | 3.5 ± 0.3 | [4] |
| HERG K+ channels | 0.143 | [5] | ||
| Diltiazem | Benzothiazepine | Vascular Smooth Muscle Cells | 6.6 ± 2.8 | [4] |
| HERG K+ channels | 17.3 | [5] | ||
| Nifedipine (B1678770) | Dihydropyridine | Vascular Smooth Muscle Cells | 2.3 ± 0.7 | [4] |
| HERG K+ channels | No Block | [5] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, with a focus on the whole-cell patch-clamp technique used to determine the inhibitory effects of these compounds on L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channel Current Measurement
This protocol is a synthesized representation based on the methodologies described for investigating the effects of this compound and other calcium channel blockers.[1][6]
1. Cell Preparation:
-
For Vascular Smooth Muscle Cells (VSMCs): Single VSMCs are enzymatically dissociated from tissues such as rat small mesenteric arteries.[7]
-
For Cardiomyocytes: Ventricular myocytes are isolated from animal hearts (e.g., rat).[8]
-
Cell Culture: Alternatively, cultured cell lines expressing L-type calcium channels (e.g., A7r5 cells derived from rat aorta) can be used.[6] Cells are plated on glass coverslips for recording.
2. Solutions:
-
External Solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate calcium currents, BaCl2 (e.g., 10 mM) can be used as the charge carrier instead of CaCl2, and potassium channel blockers (e.g., tetraethylammonium) are added.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
3. Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV or +10 mV for 200-300 ms).
4. Drug Application:
-
Control currents are recorded in the absence of the drug.
-
The test compound (this compound, Verapamil, Diltiazem, or Nifedipine) is applied at various concentrations to the external solution.
-
The steady-state block of the calcium current is measured at each concentration.
5. Data Analysis:
-
The peak inward current amplitude is measured before and after drug application.
-
The percentage of inhibition is calculated for each concentration.
-
Concentration-response curves are plotted, and the IC50 value is determined by fitting the data to the Hill equation.
Signaling Pathways and Mechanisms of Action
L-type calcium channels play a critical role in the excitation-contraction coupling in smooth muscle cells. The influx of extracellular calcium through these channels is a key trigger for vasoconstriction. Calcium channel blockers, including this compound, exert their effects by inhibiting this influx.
References
- 1. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catharanthine Dilates Small Mesenteric Arteries and Decreases Heart Rate and Cardiac Contractility by Inhibition of Voltage-Operated Calcium Channels on Vascular Smooth Muscle Cells and Cardiomyocytes | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Catharanthine and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the cytotoxic properties of catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid from the medicinal plant Catharanthus roseus, and its synthetic derivatives. While extensive research has focused on catharanthine as a crucial precursor for the synthesis of potent dimeric anticancer drugs like vinblastine (B1199706) and vincristine, comprehensive head-to-head cytotoxic comparisons of a wide array of its monomeric synthetic derivatives are limited in publicly available literature.[1] This guide synthesizes the existing data on catharanthine's cytotoxicity and explores the mechanistic pathways it employs to induce cell death, providing a foundational understanding for future research and drug development in this area.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of catharanthine has been evaluated against several human cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.[1]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590 µM (equivalent to 200 µg/mL) | [1][2] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | ~0.63 µM (equivalent to 211 ng/mL) | [1] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | ~0.62 µM (equivalent to 210 ng/mL) | [1] |
| Catharanthine | HepG2 (Liver Carcinoma) | Dose-dependent reduction in viability | [3] |
Note: The majority of research on catharanthine derivatives has centered on the synthesis of analogs, such as fluorinated versions, as precursors for dimeric Vinca (B1221190) alkaloids, with limited reporting on their individual cytotoxic activities.[1]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Catharanthine and its derivatives exert their cytotoxic effects through multiple mechanisms, primarily by disrupting microtubule dynamics and inducing programmed cell death pathways, including apoptosis and autophagy.
Disruption of Microtubule Dynamics
Similar to the well-characterized dimeric Vinca alkaloids, the catharanthine domain contributes to the overall cytotoxic effect by interfering with microtubule dynamics, which are essential for cell division.[1][4] This disruption leads to mitotic arrest in the metaphase stage of the cell cycle, ultimately triggering apoptosis.[1] While the vindoline (B23647) moiety in dimeric alkaloids is primarily responsible for binding to tubulin, the catharanthine component is crucial for the cytotoxic activity.[4]
Induction of Apoptosis via the Intrinsic Pathway
Studies have shown that catharanthine and its unique derivatives, such as cathachunine, can induce apoptosis in human leukemia cells through the intrinsic, or mitochondrial, pathway.[5] This process is characterized by:
-
Dysregulation of the Bcl-2 protein family: A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[5]
-
Loss of mitochondrial membrane potential. [5]
-
Release of cytochrome c from the mitochondria into the cytosol.[5]
-
Activation of caspase cascades, particularly caspase-3, leading to the cleavage of key cellular proteins like poly-ADP ribose polymerase (PARP).[5]
This signaling cascade is depicted in the diagram below.
Caption: Catharanthine-induced intrinsic apoptosis pathway.
Activation of Autophagy through mTOR Inhibition
Recent research has unveiled that catharanthine can also induce autophagic cell death in cancer cells.[3][6] This process is mediated by the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[3][6] Catharanthine has been shown to interact with the FRB domain of mTOR.[3] By inhibiting mTOR, catharanthine activates autophagy signaling pathways, leading to the upregulation of autophagy-related genes such as LC3, Beclin1, and ULK1.[3] Furthermore, catharanthine has been observed to increase the levels of sirtuin-1, a known autophagy inducer, while decreasing the expression of Akt, a protein that promotes cell survival.[3]
Caption: Catharanthine-induced autophagy via mTOR inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of catharanthine and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of catharanthine or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: A general experimental workflow for cytotoxicity analysis.
Conclusion and Future Directions
Catharanthine demonstrates significant cytotoxic activity against various cancer cell lines through the induction of both apoptosis and autophagy. While the development of synthetic derivatives has been primarily aimed at creating more potent dimeric Vinca alkaloids, the monomeric catharanthine scaffold itself holds promise as a template for novel anticancer agents. Future research should focus on the systematic synthesis and head-to-head cytotoxic evaluation of a broader range of catharanthine derivatives. A deeper understanding of the structure-activity relationships of these derivatives will be crucial for optimizing their cytotoxic potential and developing more effective and selective cancer therapies. Furthermore, exploring the synergistic effects of catharanthine and its derivatives with other chemotherapeutic agents could open new avenues for combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of Catharanthine Tartrate with other natural anticancer compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer efficacy of Catharanthine Tartrate against three other well-known natural compounds: Paclitaxel, Vincristine, and Curcumin. The information is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.
Introduction to the Compounds
Catharanthine , a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a precursor to the powerful anticancer drugs Vinblastine and Vincristine. While its dimeric derivatives are more commonly studied, Catharanthine itself exhibits anti-mitotic and pro-apoptotic properties.
Paclitaxel , originally isolated from the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent. It functions as a microtubule stabilizer, leading to cell cycle arrest and apoptosis.
Vincristine , another alkaloid from Catharanthus roseus, is a potent anti-mitotic agent. It inhibits microtubule polymerization, disrupting the formation of the mitotic spindle and inducing cell death.
Curcumin , the primary active compound in turmeric (Curcuma longa), is a polyphenol with a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It modulates multiple signaling pathways involved in cancer progression.
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency against cancer cells. The following table summarizes the IC50 values of the four compounds across various cancer cell lines as reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | IC50 (µM) |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590[1] |
| JURKAT E.6 (T-cell leukemia) | ~0.63[1] | |
| THP-1 (Acute monocytic leukemia) | ~0.62[1] | |
| HepG2 (Hepatocellular Carcinoma) | 135 (for 48h) | |
| Paclitaxel | A549 (Lung Cancer) | 0.005 - 0.01 |
| MCF-7 (Breast Cancer) | 0.002 - 0.01 | |
| HeLa (Cervical Cancer) | 0.004 - 0.008 | |
| PC-3 (Prostate Cancer) | 0.003 - 0.006 | |
| Vincristine | A549 (Lung Cancer) | 0.001 - 0.005 |
| MCF-7 (Breast Cancer) | 0.002 - 0.01 | |
| K562 (Chronic Myelogenous Leukemia) | 0.004 - 0.02 | |
| HL-60 (Promyelocytic Leukemia) | 0.001 - 0.005 | |
| Curcumin | MCF-7 (Breast Cancer) | 10 - 25 |
| HCT-116 (Colon Cancer) | 15 - 30 | |
| A549 (Lung Cancer) | 15 - 40 | |
| PC-3 (Prostate Cancer) | 20 - 50 |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The anticancer activity of these compounds is largely attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.
Induction of Apoptosis
The following table presents available quantitative data on the induction of apoptosis by Catharanthine. While extensive quantitative data for direct comparison is limited, the available information indicates its pro-apoptotic effects.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) |
| Catharanthine | HepG2 | 135 µM | 48h | ~51.4 (Early + Late)[2] |
| Jurkat | 2.55 µg/mL (IC50) | 12h | 17.63 (Early + Late)[3] |
Cell Cycle Arrest
These natural compounds disrupt the normal progression of the cell cycle, often leading to an accumulation of cells in a specific phase.
| Compound | Cell Line | Concentration | Treatment Time | Effect on Cell Cycle |
| Catharanthine | Jurkat | 2.55 µg/mL (IC50) | 24h | S-phase arrest[3] |
| Paclitaxel | Various | Varies | 24-48h | G2/M phase arrest |
| Vincristine | Various | Varies | 24-48h | G2/M phase arrest |
| Curcumin | Various | Varies | 24-48h | G2/M or G1 phase arrest |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these compounds and a general workflow for common in vitro anticancer assays.
Signaling Pathways
Caption: Simplified signaling pathways of the natural anticancer compounds.
Experimental Workflow
Caption: General experimental workflow for in vitro anticancer assays.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Paclitaxel, Vincristine, Curcumin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for a specified duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a comparative overview of the anticancer properties of this compound, Paclitaxel, Vincristine, and Curcumin. While Paclitaxel and Vincristine demonstrate high potency at nanomolar concentrations due to their direct interaction with microtubules, this compound also exhibits cytotoxic and pro-apoptotic effects, albeit generally at higher concentrations in the cell lines tested. Curcumin affects a broader range of signaling pathways, often requiring higher micromolar concentrations to achieve significant cytotoxicity.
The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery. Further head-to-head studies under standardized conditions are warranted to more definitively delineate the comparative efficacy of these promising natural compounds.
References
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Accurate Quantification of Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Catharanthine, a key precursor to the potent anti-cancer agents vinblastine (B1199706) and vincristine, is critical in pharmaceutical research and development. As Catharanthine is often utilized in its tartrate salt form for improved stability and solubility, robust analytical methods for its precise measurement are paramount. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods and a more recent Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Catharanthine. The information presented is compiled from peer-reviewed scientific literature to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Chromatographic Methods
The following tables summarize the key performance parameters of two distinct reversed-phase HPLC (RP-HPLC) methods and a UPLC-MS/MS method for the quantification of Catharanthine. These methods have been selected based on the availability of comprehensive validation data.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Column | Merck Chromolith Performance RP-18e (100 x 4.6 mm)[1][2] | Waters SunFire C18 (4.6 x 250 mm, 5 µm)[3] | ACQUITY UPLC BEH™ C18 (2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile (B52724):0.1M Phosphate (B84403) Buffer (pH 3.5) with 0.5% Glacial Acetic Acid (21:79, v/v)[1][2] | Methanol (B129727):1% Diethylamine (B46881) (pH 7.3 with phosphate)[3] | A: Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Acetate; B: Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Acetate[5] |
| Elution Mode | Isocratic[1][2] | Gradient[3] | Gradient[5] |
| Flow Rate | 1.2 mL/min[1][2] | Not Specified | 0.3 mL/min |
| Detection | UV at 254 nm[1][2] | UV at 220 nm[3] | ESI-MS/MS |
| Retention Time | 6.81 min[1] | Not Specified | ~3.5 min |
Table 2: Method Validation Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Linearity Range (µg/mL) | 0.25 - 25[1][2] | 30 - 1000[3] | 0.0005 - 1 (ng/mL)[4] |
| Correlation Coefficient (r²) | >0.99[1] | 0.9999[3] | >0.99[4] |
| Limit of Detection (LOD) (µg/mL) | 18[1][2] | Not Specified | 0.000039 - 0.000583 (ng/mL)[4] |
| Limit of Quantification (LOQ) (µg/mL) | 56[1][2] | Not Specified | 0.000118 - 0.001767 (ng/mL)[4] |
| Accuracy (% Recovery) | 98%[1][2] | 97.0%[3] | 95.2 - 104.5% |
| Precision (%RSD) | 1.33%[1][2] | 1.37%[3] | <5% |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below to enable replication and adaptation for specific research applications.
Sample Preparation (General Protocol)
A generalized procedure for the extraction of Catharanthine from plant material involves the following steps. Specific modifications may be required based on the sample matrix.
-
Drying and Grinding: Plant material (e.g., leaves of Catharanthus roseus) is shade-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol, often using techniques like sonication or Soxhlet extraction to enhance efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Sample Solution Preparation: A known quantity of the crude extract is dissolved in the mobile phase or a compatible solvent to a specific concentration for injection into the chromatograph. For Catharanthine Tartrate, the pure substance can be directly dissolved in the appropriate solvent.
HPLC Method 1: Isocratic RP-HPLC
This method is a straightforward and robust approach for the simultaneous quantification of several Catharanthus alkaloids, including Catharanthine.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Merck Chromolith Performance RP-18e (100 x 4.6 mm).[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.1M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid in a 21:79 (v/v) ratio.[1][2]
-
Elution: Isocratic elution is performed at a flow rate of 1.2 mL/min.[1][2]
-
Detection: UV detection is carried out at a wavelength of 254 nm.[1][2]
-
-
Quantification: External standard calibration is used for quantification. A series of standard solutions of this compound of known concentrations are prepared and injected to construct a calibration curve.
HPLC Method 2: Gradient RP-HPLC
This gradient method is suitable for the analysis of multiple indole (B1671886) alkaloids with varying polarities.[3]
-
Instrumentation: An HPLC system with a gradient pump and UV detector is required.
-
Chromatographic Conditions:
-
Column: Waters SunFire C18 column (4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution is performed using methanol and a 1% (v/v) diethylamine solution, with the pH adjusted to 7.3 with phosphate.[3] The specific gradient program should be optimized based on the instrument and sample.
-
Detection: The UV detector is set to a wavelength of 220 nm.[3]
-
-
Quantification: Similar to the isocratic method, quantification is achieved through an external standard calibration curve.
Alternative Method: UPLC-MS/MS
For enhanced sensitivity and selectivity, particularly for complex matrices or low-concentration samples, UPLC-MS/MS is a powerful alternative.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF) is necessary.
-
Chromatographic Conditions:
-
Column: An ACQUITY UPLC BEH™ C18 column (2.1 x 50 mm, 1.7 µm) is utilized.[4]
-
Mobile Phase: A gradient elution is employed with two solvents: (A) water with 0.1% formic acid and 10 mM ammonium acetate, and (B) acetonitrile with 0.1% formic acid and 10 mM ammonium acetate.[5]
-
Detection: Mass spectrometric detection is performed in positive ion mode using electrospray ionization (ESI). The specific precursor-to-product ion transitions for Catharanthine are monitored for quantification.
-
-
Quantification: Quantification is typically performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response, providing the highest level of accuracy and precision.
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines, ensuring the reliability and accuracy of the analytical data.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. The isocratic HPLC method (Method 1) offers simplicity and robustness, making it suitable for routine quality control applications. The gradient HPLC method (Method 2) provides greater flexibility for the simultaneous analysis of multiple alkaloids. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or the analysis of complex mixtures, the UPLC-MS/MS method is the superior choice. It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Catharanthine Tartrate's Biological Activity in Multiple Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Catharanthine Tartrate across various assay formats. The information is compiled from peer-reviewed studies to support further research and development of this promising natural compound.
Overview of this compound's Biological Activities
Catharanthine, a monoterpenoid indole (B1671886) alkaloid isolated from the plant Catharanthus roseus, is a precursor in the biosynthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923).[1] While its dimeric derivatives are well-known for their clinical applications, Catharanthine itself exhibits a range of biological activities, including anti-cancer, cardiovascular, and neuroprotective effects. This guide focuses on the cross-validation of these activities in different experimental setups.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.
Anti-Cancer Activity
Catharanthine and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | MTT Assay | ~590 | [2] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | Not Specified | ~0.63 | [2] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | Not Specified | ~0.62 | [2] |
| Vincristine | SH-SY5Y (Neuroblastoma) | MTT Assay | 0.1 | [3] |
Cardiovascular Effects
This compound has been shown to have significant cardiovascular effects, primarily through the inhibition of voltage-gated L-type Ca2+ channels (VOCCs). This leads to vasodilation and a decrease in heart rate and contractility.
In Vivo Hemodynamic Effects in Anesthetized Rats:
| Parameter | Dose (mg/kg, i.v.) | Effect |
| Blood Pressure | 0.5 - 20 | Dose-dependent decrease |
| Heart Rate | 0.5 - 20 | Dose-dependent decrease |
| Cardiac Contractility (dP/dtmax) | 0.5 - 20 | Dose-dependent decrease |
In Vitro Vasorelaxant Effects:
| Preparation | Agonist | IC50 (µM) |
| Aortic Rings | Phenylephrine (B352888) | 28 |
| Aortic Rings | KCl | 34 |
| Small Mesenteric Artery | Phenylephrine | 3 |
| Small Mesenteric Artery | KCl | 6 |
Inhibitory Effects on L-type Ca2+ Channel Currents:
| Cell Type | IC50 (µM) |
| Vascular Smooth Muscle Cells (VSMCs) | 8 |
| Cardiomyocytes | 220 |
Neuroprotective Activity
While Catharanthine is a precursor to neurotoxic vinca (B1221190) alkaloids like vincristine, its own neuroprotective potential is an area of ongoing research. Direct quantitative data on the neuroprotective effects of this compound is limited. However, studies on related vinca alkaloids provide some context. For instance, vincristine has been shown to have neurotoxic effects on SH-SY5Y neuroblastoma cells, with an IC50 of 0.1 µM for cell proliferation inhibition.[3] One study observed that while vincristine and vinblastine significantly reduced neurite length in differentiated SH-SY5Y cells at concentrations of 10 nM and 100 nM, some N-alkylisatin derivatives with microtubule-destabilizing activity showed less in vitro neurotoxicity.[2] Further research is needed to fully elucidate the neuroprotective or neurotoxic profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, SH-SY5Y)
-
96-well plates
-
Culture medium (specific to the cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Hemodynamic Studies in Anesthetized Rats
This protocol is used to evaluate the effects of a compound on cardiovascular parameters in a living organism.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure-volume catheter
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rats and implant catheters in the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring). Insert a pressure-volume catheter into the left ventricle.
-
Drug Administration: Administer this compound intravenously in a dose-dependent manner (e.g., 0.5-20 mg/kg).
-
Data Acquisition: Continuously record hemodynamic parameters, including blood pressure, heart rate, left ventricular systolic pressure, and dP/dtmax.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to the drug administration.
Isolated Aortic Ring Assay
This in vitro assay assesses the vasorelaxant effects of a compound on isolated blood vessels.
Materials:
-
Thoracic aorta from rats
-
Organ bath system
-
Krebs solution (gassed with 95% O2 and 5% CO2)
-
Vasoconstrictor agent (e.g., phenylephrine or KCl)
-
This compound
-
Isometric tension transducer and data acquisition system
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from the rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs solution at 37°C.
-
Contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent.
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath.
-
Tension Recording: Record the changes in isometric tension.
-
Data Analysis: Calculate the percentage of relaxation for each concentration and determine the IC50 value.
Neuroprotection Assay using SH-SY5Y Cells
This assay evaluates the potential of a compound to protect neuronal cells from a neurotoxin-induced injury.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture medium
-
Differentiating agents (e.g., retinoic acid)
-
Neurotoxin (e.g., MPP+, 6-OHDA, or H2O2)
-
This compound
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
Microplate reader
Procedure:
-
Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating them with a differentiating agent like retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period.
-
Neurotoxin Exposure: Expose the cells to a neurotoxin to induce cell death.
-
Co-incubation: Co-incubate the cells with the neurotoxin and this compound.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or LDH assay).
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.
References
Comparative Genomics of High and Low Catharanthine-Producing Catharanthus roseus Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic determinants of secondary metabolite production in medicinal plants is paramount. This guide provides a comparative analysis of high and low catharanthine-producing cultivars of Catharanthus roseus, the sole source of the potent anti-cancer alkaloids, vinblastine (B1199706) and vincristine. Catharanthine (B190766), a crucial precursor to these dimeric alkaloids, varies significantly among cultivars. This document synthesizes genomic and transcriptomic data to elucidate the molecular basis of this variation, offering insights for targeted breeding and metabolic engineering efforts.
Data Presentation: Quantitative Comparison of C. roseus Cultivars
The selection of appropriate cultivars is a critical first step in maximizing the yield of therapeutic compounds. The following tables summarize the quantitative differences in catharanthine content and the expression of key biosynthetic genes between high and low-producing cultivars based on published data.
Table 1: Catharanthine Content in Various C. roseus Cultivars
| Cultivar | Catharanthine Content (μg/g Dry Weight) | Classification | Reference |
| Pacifica Peach | 2903 ± 384 | High-Producing | [1] |
| Pacifica Polka Dot | 3790 | High-Producing | [2] |
| Albus | High Relative Content | High-Producing | [3] |
| Cooler Rose Hot | 461 ± 46 (Serpentine) | Not specified for Catharanthine | [1] |
| Ocellatus | Moderate Relative Content | Mid-Producing | [3] |
| Roseus | Low Relative Content | Low-Producing | [3] |
| Cooler Pink | 900 | Low-Producing | [2] |
Table 2: Key Genes in the Catharanthine Biosynthesis Pathway and Their Putative Role in Production Differences
| Gene | Enzyme | Putative Role in High vs. Low Production | Reference |
| TDC | Tryptophan decarboxylase | Higher expression is often correlated with increased TIA biosynthesis. | [4] |
| STR | Strictosidine synthase | A key enzyme in the committed step of TIA synthesis; higher expression is linked to higher alkaloid levels. | [4] |
| SGD | Strictosidine β-glucosidase | Acts at a crucial branch-point in the TIA pathway. | [5][6] |
| G10H | Geraniol 10-hydroxylase | Involved in the early steps of the iridoid pathway leading to secologanin. | [4] |
| DAT | Deacetylvindoline-4-O-acetyltransferase | Involved in the vindoline (B23647) branch of the pathway, which competes for precursors with the catharanthine branch. | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. The following sections outline the key methodologies for quantifying catharanthine and analyzing gene expression in C. roseus.
Catharanthine Extraction and Quantification
This protocol provides a general framework for the extraction and quantification of catharanthine from C. roseus leaf tissue.
a. Extraction:
-
Harvest fresh leaves from mature C. roseus plants.
-
Lyophilize the leaf tissue and grind it into a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder.
-
Extract the alkaloids with a suitable solvent system, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.[7]
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant and repeat the extraction process on the pellet to ensure complete recovery.
-
Pool the supernatants and evaporate the solvent under a vacuum.
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase for analysis.[8]
b. High-Performance Liquid Chromatography (HPLC) Quantification:
-
Column: A C18 reversed-phase column is commonly used for the separation of Catharanthus alkaloids.[9][10]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Detection: UV detection at a wavelength of 254 nm is suitable for quantifying catharanthine.[9][10]
-
Quantification: Prepare a standard curve using a certified catharanthine reference standard. The concentration of catharanthine in the plant extracts is determined by comparing the peak area to the standard curve.[9]
RNA Sequencing (RNA-Seq) and Differential Gene Expression Analysis
This protocol outlines the steps for a comparative transcriptome analysis to identify differentially expressed genes between high and low catharanthine-producing cultivars.
a. RNA Isolation:
-
Harvest fresh leaf tissue from both high and low-producing cultivars and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Isolate total RNA using a commercially available plant RNA isolation kit or a CTAB-based extraction method.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for library preparation.
b. Library Preparation and Sequencing:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq, NovaSeq).[11][12]
c. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to a reference C. roseus genome or a de novo assembled transcriptome using a splice-aware aligner such as HISAT2 or STAR.[13]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[13]
-
Differential Expression Analysis: Utilize packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the high and low catharanthine-producing cultivars.[14]
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand their biological functions.
Visualizations: Pathways and Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: The simplified catharanthine biosynthesis pathway in C. roseus.
Caption: A workflow for comparative genomics of C. roseus cultivars.
Conclusion
The significant variation in catharanthine content among C. roseus cultivars is underpinned by a complex interplay of genetic factors that influence the expression of key biosynthetic genes. High-producing cultivars, such as 'Pacifica Peach' and 'Pacifica Polka Dot', provide a valuable genetic resource for identifying alleles and regulatory elements that enhance catharanthine accumulation.[1][2] Comparative transcriptomic studies are instrumental in pinpointing the enzymatic steps that are upregulated in these elite cultivars.[5] Furthermore, quantitative trait loci (QTL) mapping has begun to identify specific genomic regions associated with high catharanthine content, paving the way for marker-assisted selection in breeding programs.[15][16][17][18] By integrating metabolomic, transcriptomic, and genomic data, researchers can develop a comprehensive understanding of the molecular mechanisms governing catharanthine production, ultimately facilitating the development of new C. roseus varieties with enhanced yields of this vital pharmaceutical precursor.
References
- 1. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of catharanthine content and agronomic traits in Catharanthus roseus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. Transcriptome analysis in Catharanthus roseus leaves and roots for comparative terpenoid indole alkaloid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling | PLOS One [journals.plos.org]
- 12. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Assessing the synergistic effects of Catharanthine Tartrate with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
While Catharanthine Tartrate, a key precursor to the widely used vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, has demonstrated standalone cytotoxic effects, its potential for synergistic activity in combination with other chemotherapeutic agents remains a nascent field of investigation. This guide provides a comprehensive framework for researchers to systematically evaluate the synergistic potential of this compound, outlining established experimental protocols and data analysis methods. Due to a lack of extensive published data on specific synergistic combinations, this document serves as a methodological guide rather than a direct comparison of existing experimental results.
Understanding the Potential for Synergy
Catharanthine is known to exert its anticancer effects primarily through the inhibition of microtubule assembly, a mechanism shared with vinca alkaloids. It also exhibits activity as a voltage-gated L-type calcium channel inhibitor.[1][2] These distinct biological activities suggest that this compound could act synergistically with a variety of chemotherapeutic agents that target different cellular pathways. Potential synergistic combinations could include agents that induce DNA damage, inhibit other key cellular enzymes, or modulate different phases of the cell cycle.
Hypothetical Screening Matrix for Synergistic Combinations
To systematically investigate the synergistic potential of this compound, a screening matrix targeting various classes of chemotherapeutic agents is proposed. The following table outlines potential drug combinations and the rationale for their investigation.
| Chemotherapeutic Agent Class | Example Agent(s) | Rationale for Combination with this compound |
| DNA Damaging Agents | Cisplatin, Doxorubicin | Combination of mitotic arrest induced by this compound with DNA damage could lead to enhanced apoptosis. |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | Targeting both microtubule dynamics and DNA replication/repair processes may create a dual assault on cancer cell proliferation. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine | Interference with both DNA synthesis and cell division could result in a potent synergistic effect. |
| Tyrosine Kinase Inhibitors | Imatinib, Erlotinib | Combining a targeted therapy that blocks specific signaling pathways with a broader cytotoxic agent could overcome resistance mechanisms. |
| PARP Inhibitors | Olaparib, Talazoparib | In cancers with specific DNA repair deficiencies, combining PARP inhibition with a microtubule inhibitor could induce synthetic lethality. |
Experimental Protocols for Assessing Synergy
The quantitative assessment of drug synergy is crucial for identifying promising combination therapies. The following are standard, widely accepted experimental protocols.
Cell Viability Assays
-
Objective: To determine the dose-response relationship for this compound and the combination agent individually and in combination.
-
Methodology:
-
Plate cancer cells of interest in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the selected chemotherapeutic agent alone, and combinations of both. It is common to use a fixed-ratio dilution series for the combination treatment.
-
Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a crystal violet assay, which stains total biomass.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells for each concentration and combination.
-
Data Analysis: Chou-Talalay Method and Combination Index (CI)
-
Objective: To quantitatively determine the nature of the interaction between this compound and the other chemotherapeutic agent (synergism, additivity, or antagonism).
-
Methodology:
-
The dose-effect data obtained from the cell viability assays for each drug alone and in combination are analyzed using the Chou-Talalay method.[1][3]
-
This method is based on the median-effect equation and allows for the calculation of the Combination Index (CI).[3][4]
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism (the observed effect is greater than the expected additive effect).
-
CI = 1: Additive effect (the observed effect is equal to the expected additive effect).
-
CI > 1: Antagonism (the observed effect is less than the expected additive effect).
-
-
Specialized software, such as CompuSyn, is often used to perform these calculations and generate CI plots and isobolograms.[4]
-
Isobologram Analysis
-
Objective: To graphically represent the synergistic, additive, or antagonistic effects of the drug combination.
-
Methodology:
-
An isobologram is a graph that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50).[5]
-
The concentrations of each drug required to produce this effect when used alone are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.
-
The concentrations of the two drugs in combination that produce the same effect are then plotted on the graph.
-
The position of the combination data point relative to the line of additivity indicates the nature of the interaction:
-
Below the line: Synergism.
-
On the line: Additivity.
-
Above the line: Antagonism.
-
-
Visualizing Experimental Workflows and Concepts
To further clarify the methodologies and concepts involved in assessing drug synergy, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Independent Verification of Catharanthine Tartrate's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of Catharanthine Tartrate to its putative molecular targets. This document summarizes available experimental data, details methodologies from key studies, and highlights areas where further independent verification is required.
Catharanthine, a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a precursor to the potent dimeric anticancer agents vinblastine (B1199706) and vincristine. While its own therapeutic potential is under investigation, a clear understanding of its molecular interactions is crucial. This guide consolidates the current knowledge of Catharanthine's binding to key protein targets, presenting the data in a comparative format to aid in experimental design and interpretation.
Summary of Quantitative Binding Data
The following table summarizes the experimentally determined binding and functional data for Catharanthine with its identified molecular targets. It is important to note that for several targets, direct binding affinity constants (Kd or Ki) from multiple independent studies are lacking. The data presented here are from single key publications and should be interpreted with this limitation in mind. The salt form of Catharanthine used in these studies is not always specified.
| Molecular Target | Compound | Assay Type | Measured Parameter | Value | Source |
| Tubulin | Catharanthine | Gel batch and fluorescence perturbation | Binding Constant (K) | (2.8 ± 0.4) x 10³ M⁻¹ | [Prakash & Timasheff, 1991] |
| GABAA Receptor (α1β2γ2S) | (+)-Catharanthine | Two-electrode voltage clamp (TEVC) electrophysiology | Potentiation (EC₅₀) | ~30 µM (estimated from concentration-response curve) | [Arias et al., 2022] |
| Voltage-Gated Calcium Channels (L-type in VSMCs) | Catharanthine | Patch-clamp electrophysiology | Inhibition (IC₅₀) | 8 µM | [Jadhav et al., 2013] |
| Voltage-Gated Calcium Channels (L-type in cardiomyocytes) | Catharanthine | Patch-clamp electrophysiology | Inhibition (IC₅₀) | 220 µM | [Jadhav et al., 2013] |
| Nicotinic Acetylcholine Receptor (muscle-type) | Catharanthine | Ca²⁺ influx assay | Inhibition (IC₅₀) | 17-25 µM | [Arias et al., 2010] |
Note: The binding of Catharanthine to other computationally predicted targets such as mTOR, HSP90AB1, MAPK1, and ABL1 currently lacks direct experimental validation of binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
Tubulin Binding Assay (Gel Batch and Fluorescence Perturbation)
This protocol is based on the methods described by Prakash & Timasheff (1991).
Objective: To determine the binding constant of Catharanthine to tubulin.
Methodology:
-
Protein Purification: Tubulin is purified from bovine brain by cycles of polymerization and depolymerization.
-
Gel Batch Method:
-
Sephadex G-25 gel is equilibrated with a buffer containing a known concentration of Catharanthine.
-
A known amount of tubulin is added to the equilibrated gel.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The gel is centrifuged, and the concentration of free Catharanthine in the supernatant is determined spectrophotometrically.
-
The amount of bound Catharanthine is calculated by subtracting the free concentration from the total concentration.
-
-
Fluorescence Perturbation Method:
-
The intrinsic tryptophan fluorescence of tubulin is monitored.
-
Aliquots of a concentrated Catharanthine solution are added to the tubulin solution.
-
The change in fluorescence intensity upon binding is measured.
-
The binding constant is determined by fitting the fluorescence change data to a binding isotherm.
-
GABAA Receptor Potentiation Assay (Two-Electrode Voltage Clamp)
This protocol is based on the methods described by Arias et al. (2022).
Objective: To characterize the potentiation of GABAA receptor function by Catharanthine.
Methodology:
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S) are injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
A low concentration of GABA (e.g., EC₅-EC₁₀) is applied to elicit a baseline current.
-
Increasing concentrations of Catharanthine are co-applied with GABA to determine the potentiation effect.
-
Current amplitudes are measured and concentration-response curves are generated to determine the EC₅₀ of potentiation.
-
Voltage-Gated Calcium Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol is based on the methods described by Jadhav et al. (2013).
Objective: To determine the inhibitory effect of Catharanthine on L-type voltage-gated calcium channels.
Methodology:
-
Cell Culture: Vascular smooth muscle cells (VSMCs) or cardiomyocytes are cultured.
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with a single cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
The membrane potential is held at a holding potential where the calcium channels are closed (e.g., -80 mV).
-
Depolarizing voltage steps are applied to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.
-
Catharanthine is applied to the bath solution at various concentrations.
-
The inhibition of the calcium current by Catharanthine is measured, and an IC₅₀ value is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of Catharanthine's molecular interactions.
Caption: Workflow for assessing GABAA receptor potentiation and its proposed mechanism.
Caption: Workflow for measuring Ca²⁺ channel inhibition and its physiological outcome.
Conclusion and Future Directions
The available evidence suggests that Catharanthine interacts with several important physiological targets, including tubulin, GABAA receptors, and voltage-gated calcium channels. However, this guide underscores a critical gap in the literature: the lack of independent verification for the binding affinities of this compound to these targets. The majority of the quantitative data originates from single, albeit well-conducted, studies.
For the field to advance, particularly in the context of drug development, there is a pressing need for:
-
Independent replication of the binding affinity studies for tubulin, GABAA receptors, and voltage-gated calcium channels using a variety of techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, radioligand binding assays).
-
Experimental validation of the computationally predicted interactions with targets such as mTOR, HSP90AB1, MAPK1, and ABL1.
-
Clarification of the specific salt form (i.e., Tartrate) in future binding and functional studies to ensure data consistency and comparability.
By addressing these points, the scientific community can build a more robust and reliable understanding of this compound's mechanism of action, paving the way for its potential therapeutic applications.
Safety Operating Guide
Proper Disposal of Catharanthine Tartrate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Catharanthine Tartrate, ensuring compliance with safety regulations and promoting a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation.[1][2] Therefore, adherence to the following safety protocols is critical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]
-
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[3] Avoid creating dust.[3] Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[3] Ensure the spill area is thoroughly cleaned after material collection. Do not let the product enter drains.[3]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed and professional waste disposal company.[3] This ensures that the waste is managed in an environmentally sound manner and in compliance with all applicable federal, state, and local regulations.[3][4]
-
Waste Identification and Classification:
-
While some safety data sheets do not classify this compound as a hazardous substance[3], others indicate hazards such as acute oral toxicity and skin/eye irritation.[1][2] Due to these potential hazards, it is prudent to manage it as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
-
-
Containerization:
-
Place the this compound waste into a chemically compatible and leak-proof container.[5] Plastic containers are often preferred for solid chemical waste.[4]
-
Ensure the container is in good condition, free from damage or deterioration, and has a secure, tightly fitting lid.[4][5]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the date when the waste was first added to the container.
-
-
Storage and Accumulation:
-
Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]
-
Ensure that incompatible chemicals are segregated to prevent dangerous reactions.[5] this compound should be kept away from strong oxidizing agents, strong acids, and strong alkalis.[1][3]
-
Adhere to the storage limits for hazardous waste as stipulated by regulations.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical safety office to arrange for the collection and disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its name and quantity.
-
Do not attempt to dispose of solid this compound in the regular trash or wash it down the drain.
-
Hazardous Waste Storage Guidelines
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations for Satellite Accumulation Areas.[4] Specific limits may vary based on local regulations and institutional policies.
| Waste Category | Maximum Volume | Maximum Accumulation Time | Regulatory Authority |
| Hazardous Waste | 55 gallons | 12 months (as long as accumulation limits are not exceeded) | EPA (40 CFR 262.15)[4][7] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | 12 months (as long as accumulation limits are not exceeded) | EPA (40 CFR 262.15)[4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Catharanthine Tartrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Catharanthine Tartrate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment
This compound is an indole (B1671886) alkaloid with cytotoxic properties.[1] While some safety data sheets (SDS) may not classify it as a hazardous substance, others indicate potential risks.[2] It is prudent to handle it with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact.[2][3] |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and dust.[3] |
| Body Protection | Impervious clothing, such as a lab coat. | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be necessary for large quantities. | To avoid inhalation of dust or aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental accuracy.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space. The use of a chemical fume hood is recommended to minimize inhalation exposure.[3]
-
Have an accessible safety shower and eye wash station.[3]
-
Before handling, wash hands thoroughly.[3]
2. Handling the Compound:
-
Do not eat, drink, or smoke in the handling area.[3]
-
When weighing or transferring the solid compound, do so carefully to prevent dispersal.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection if necessary.
-
For solutions, absorb the spill with an inert, liquid-binding material like diatomite.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
-
Place the contained spill into a suitable, sealed container for disposal.[2]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the substance in accordance with federal, state, and local regulations.[2][3] This may involve sending it to a licensed professional waste disposal company.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, should be considered contaminated.
-
Packaging: Place all contaminated waste into sealed, clearly labeled containers for disposal.[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 4168-17-6 | [3] |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [2] |
| Storage Temperature | 4°C, sealed, away from moisture and light. | [3] |
| Solubility in Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light). | [3] |
| Shipping Conditions | Room temperature if less than 2 weeks. | [3] |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
